Aldose reductase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10FNO3S |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-fluoro-4-indol-1-ylsulfonylphenol |
InChI |
InChI=1S/C14H10FNO3S/c15-12-9-11(5-6-14(12)17)20(18,19)16-8-7-10-3-1-2-4-13(10)16/h1-9,17H |
InChI Key |
RNGRVWMFCJQROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Aldose Reductase-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase-IN-4, also identified as compound IIc in the primary literature, is a potent and selective inhibitor of Aldose Reductase (AR), a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemia, contributing to the pathogenesis of diabetic complications.[2][3] this compound, a member of the indolyl-sulfonyl-phenol class of inhibitors, demonstrates significant potential for therapeutic intervention by mitigating the detrimental effects of the overactivated polyol pathway.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Aldose Reductase
This compound functions as a direct inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][3] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant shunting of glucose through the polyol pathway.[5]
The primary mechanism of this compound involves its binding to the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.[2] This inhibitory action is crucial as the accumulation of sorbitol, an osmotically active polyol, is a primary initiator of cellular stress and subsequent pathological changes associated with diabetic complications.[5]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value (µM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[1] |
| Aldose Reductase 2 (ALR2) | 0.98[1] |
Table 1: Inhibitory activity of this compound against human aldehyde reductase 1 (ALR1) and human aldose reductase 2 (ALR2).
Signaling Pathways
The primary signaling pathway influenced by this compound is the polyol pathway. By inhibiting aldose reductase, the compound effectively blocks the cascade of events initiated by the conversion of glucose to sorbitol.
Downstream of the polyol pathway, inhibition of aldose reductase by this compound is hypothesized to mitigate several pathogenic mechanisms, including osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs).
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro inhibitory activity of compounds against aldose reductase, based on common methodologies cited in the field. The specific parameters for this compound can be found in the primary publication by Koutsopoulos et al. (2020).
Objective: To determine the IC50 value of a test compound against aldose reductase.
Materials:
-
Partially purified aldose reductase from rat lenses or recombinant human aldose reductase.
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
-
Enzyme Assay:
-
In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.
-
Add a specific volume of the test compound dilution (or solvent for the control).
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately measure the decrease in absorbance at 340 nm over a set period. The rate of decrease in absorbance corresponds to the rate of NADPH consumption, which is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a selective and potent inhibitor of aldose reductase, a critical enzyme in the polyol pathway. Its mechanism of action is centered on the direct inhibition of this enzyme, which in turn is expected to ameliorate the cellular stress and damage associated with hyperglycemia-induced diabetic complications. The quantitative data available demonstrates its efficacy and selectivity in vitro. Further research into its effects on downstream signaling pathways and its performance in in vivo models will be crucial in fully elucidating its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. Aldose reductase structures: implications for mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aldose Reductase-IN-4 in the Polyol Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aldose Reductase-IN-4, a potent inhibitor of aldose reductase, and its role within the polyol pathway. This document details the quantitative inhibition data, experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Polyol Pathway and Aldose Reductase
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, as seen in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR), with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).
The overactivation of the polyol pathway has been strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH impairs the cell's antioxidant defense system, leading to oxidative stress. Furthermore, the products of the polyol pathway can contribute to the formation of advanced glycation end products (AGEs) and activate protein kinase C (PKC), further exacerbating cellular damage.
Aldose reductase inhibitors (ARIs) are a class of drugs that block the first step of the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent pathological consequences. This compound is a novel investigational ARI with significant inhibitory activity against aldose reductase.
Quantitative Data for this compound
This compound, also identified as compound IIc in scientific literature, has been evaluated for its inhibitory potency against two isoforms of the aldo-keto reductase superfamily: aldehyde reductase 1 (ALR1) and aldose reductase 2 (ALR2), the latter being the primary target for preventing diabetic complications. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | This compound (Compound IIc) IC50 (µM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[1] |
| Aldose Reductase 2 (ALR2) | 0.98[1] |
Table 1: In vitro inhibitory potency of this compound against ALR1 and ALR2.
The data indicates that this compound is a significantly more potent inhibitor of ALR2 than ALR1, suggesting a favorable selectivity profile for targeting the polyol pathway while potentially minimizing off-target effects associated with ALR1 inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the evaluation of this compound.
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines the spectrophotometric determination of aldose reductase activity and its inhibition by this compound. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by the enzyme.
Materials:
-
Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
This compound (dissolved in DMSO)
-
UV/Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, combine the sodium phosphate buffer, NADPH solution, and the enzyme solution (ALR2 or ALR1).
-
For inhibitor testing, add the desired concentration of this compound to the assay mixture. For the control, add an equivalent volume of DMSO.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified pre-incubation period (e.g., 5 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer.
-
Record the rate of NADPH oxidation (the linear portion of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Intracellular Sorbitol Accumulation Assay
This protocol describes a method to quantify the effect of this compound on sorbitol accumulation in a cellular model of hyperglycemia.
Materials:
-
A suitable cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
This compound
-
Lysis buffer
-
Sorbitol assay kit (e.g., enzymatic assay based on sorbitol dehydrogenase)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency in standard culture medium.
-
Induce hyperglycemia by replacing the standard medium with high glucose medium.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) in the high glucose medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant for sorbitol measurement.
-
-
Sorbitol Quantification:
-
Perform the sorbitol assay on the cell lysates according to the manufacturer's instructions. This typically involves an enzymatic reaction where sorbitol is converted to fructose, coupled with the reduction of NAD+ to NADH, which can be measured colorimetrically or fluorometrically.
-
Use a standard curve generated with known concentrations of sorbitol to determine the sorbitol concentration in the samples.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration in each sample.
-
Compare the intracellular sorbitol levels in cells treated with this compound to the vehicle-treated control cells under high glucose conditions.
-
Calculate the percentage reduction in sorbitol accumulation for each inhibitor concentration.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the polyol pathway and the experimental evaluation of this compound.
The Polyol Pathway and Points of Intervention
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
References
In-Depth Technical Guide: Aldose Red reductase-IN-4 Target Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics of Aldose reductase-IN-4, a potent inhibitor of Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1). This document summarizes key quantitative data, details experimental protocols for inhibitor assessment, and visualizes relevant biological pathways and experimental workflows.
Quantitative Enzyme Inhibition Data
This compound, also identified as compound IIc and chemically named 2-fluoro-4-((1H-indol-1-yl)sulfonyl)phenol, has demonstrated significant inhibitory activity against both ALR1 and ALR2. The half-maximal inhibitory concentrations (IC50) are presented in Table 1 for direct comparison.
Table 1: IC50 Values of this compound
| Target Enzyme | IC50 (µM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[1] |
| Aldose Reductase 2 (ALR2) | 0.98[1] |
Further kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) have not been detailed in the currently available literature.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against ALR1 and ALR2, based on established methodologies. The specific conditions for this compound would be detailed in the primary research by Koutsopoulos et al.
Materials and Reagents
-
Enzymes: Purified recombinant human ALR1 and ALR2
-
Substrate: DL-Glyceraldehyde
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2-7.0)
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Control Inhibitor: A known aldose reductase inhibitor (e.g., Epalrestat or Sorbinil)
-
Other: 96-well microplates, spectrophotometer capable of reading absorbance at 340 nm.
Enzyme Inhibition Assay Procedure
The inhibitory activity is determined by monitoring the decrease in NADPH concentration, which is consumed during the reduction of the substrate by the enzyme. This is observed as a decrease in absorbance at 340 nm.
-
Preparation of Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the sodium phosphate buffer, NADPH, and the purified enzyme (ALR1 or ALR2).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. For control wells, add the solvent vehicle or a known inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, contributing to diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assessment of this compound's inhibitory activity.
Caption: Workflow for the in vitro enzyme inhibition assay of this compound.
References
An In-depth Technical Guide to the Therapeutic Potential of Aldose Reductase Inhibitors
A focus on the core pharmacology and clinical evaluation of key compounds, as a proxy for Aldose Reductase-IN-4.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "this compound" is not referenced in publicly available scientific literature. This guide therefore provides a comprehensive overview of the therapeutic potential of Aldose Reductase Inhibitors (ARIs) as a class, drawing on data from extensively studied molecules to illustrate the core principles, experimental validation, and clinical landscape relevant to the development of any novel ARI.
Executive Summary
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. The accumulation of intracellular sorbitol leads to osmotic stress, while the concomitant depletion of NADPH and increase in the NADH/NAD+ ratio result in oxidative stress and metabolic imbalances. Consequently, the inhibition of aldose reductase has been a major therapeutic target for the prevention and treatment of these debilitating conditions. This document provides a technical overview of the mechanism of action, preclinical and clinical data for key ARIs, and the experimental protocols used to evaluate their efficacy.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, excess glucose is shunted into the polyol pathway.[1] Aldose reductase (AR), an NADPH-dependent enzyme, catalyzes the reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH) in an NAD+-dependent reaction.[2]
The pathological consequences of enhanced polyol pathway activity are multifaceted:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, cell swelling, and damage.[3]
-
Oxidative Stress: The increased activity of AR consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS).
-
NADH/NAD+ Imbalance: The conversion of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio, which can inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and alter cellular redox balance.[4]
-
Formation of Advanced Glycation End-products (AGEs): The fructose generated can be phosphorylated to fructose-3-phosphate, a potent glycating agent that contributes to the formation of AGEs, which are implicated in the long-term complications of diabetes.
By inhibiting aldose reductase, ARIs aim to mitigate these pathological processes, thereby preventing or slowing the progression of diabetic complications.
Quantitative Data on Key Aldose Reductase Inhibitors
The following tables summarize the in vitro potency and clinical trial data for several well-characterized ARIs.
Table 1: In Vitro Potency of Selected Aldose Reductase Inhibitors
| Inhibitor | IC50 (µM) | Source of Enzyme |
| Alrestatin | 1 | Not Specified |
| Tolrestat | 0.015 | Not Specified |
| Epalrestat | 0.012 - 0.021 | Not Specified |
| Zenarestat | 0.011 | Not Specified |
| Zopolrestat | 0.041 | Not Specified |
| Sorbinil | 0.26 - 0.28 | Not Specified |
| Fidarestat | 0.018 | Not Specified |
| Zopolrestat | 0.0031 | Human Placenta |
| Compound 124 (Zopolrestat analog) | 0.0032 | Human Placenta |
Data compiled from multiple sources.[5][6][7]
Table 2: Summary of Clinical Trial Data for Epalrestat
| Study Parameter | Epalrestat Group | Control Group | p-value | Reference |
| 3-Year Median MNCV Change | <0.001 | [8] | ||
| Change from baseline (m/s) | Not specified | Deterioration | ||
| Between-group difference (m/s) | 1.6 | |||
| Subjective Symptoms Improvement (3 Years) | [8] | |||
| Numbness of lower extremities | 40.4% improved | 33.7% improved | 0.030 | |
| Paresthesia or hypesthesia | 37.2% improved | 23.7% improved | 0.015 | |
| Cramping | 42.7% improved | 27.2% improved | 0.024 | |
| Progression of Retinopathy/Nephropathy (3 Years) | 0.014 | [9] | ||
| Odds Ratio | 0.323 |
MNCV: Motor Nerve Conduction Velocity
Table 3: Summary of Clinical Trial Data for Tolrestat
| Study Parameter | Tolrestat Group (200 mg/day) | Placebo Group | p-value | Reference |
| 52-Week Concordant Improvement | [10] | |||
| (Motor Nerve Conduction & Paresthetic Symptoms) | 28% | 5% | 0.001 | |
| 52-Week Autonomic Neuropathy Improvement | [11] | |||
| Postural Hypotension (mm Hg) | -5.9 | Worsened | ||
| Expiration/Inspiration Ratio | +0.026 | Worsened | ||
| 30:15 Ratio | +0.032 | Worsened |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ARIs. Below are representative protocols for in vitro and in vivo studies.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Materials:
-
Partially purified aldose reductase from bovine or rat lens.[12]
-
DL-glyceraldehyde (substrate).
-
NADPH (cofactor).
-
Phosphate buffer (e.g., 0.1 M, pH 6.2).
-
Test compound (e.g., dissolved in DMSO).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Evaluation in a Streptozotocin-Induced Diabetic Rat Model
Objective: To assess the efficacy of an ARI in preventing or reversing the accumulation of sorbitol in nerve and other tissues in a diabetic animal model.
Animal Model:
-
Male Wistar rats.
-
Induction of diabetes via a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50-60 mg/kg) dissolved in citrate buffer.
-
Control animals receive citrate buffer only.
-
Diabetes is confirmed by measuring blood glucose levels (animals with glucose > 250 mg/dL are considered diabetic).
Treatment Protocol:
-
Diabetic rats are divided into treated and untreated groups.
-
The treated group receives the test compound daily by oral gavage at a specified dose (e.g., Tolrestat at 50 mg/kg/day).[13]
-
The untreated and control groups receive the vehicle.
-
Treatment is carried out for a specified duration (e.g., 4 weeks).
Endpoint Measurement:
-
At the end of the study, animals are euthanized, and tissues of interest (e.g., sciatic nerve, retina, lens) are collected.
-
Tissues are homogenized and processed for the measurement of sorbitol and fructose levels using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Statistical analysis is performed to compare the levels of polyol pathway metabolites between the different experimental groups.
Visualizations: Signaling Pathways and Workflows
Diagram 1: The Polyol Pathway and Points of Pathogenesis
Caption: The Polyol Pathway under hyperglycemia, leading to diabetic complications.
Diagram 2: Experimental Workflow for In Vivo ARI Efficacy Testing
Caption: Workflow for testing Aldose Reductase Inhibitor efficacy in diabetic rats.
Conclusion
Aldose reductase inhibitors represent a promising therapeutic strategy for mitigating the long-term complications of diabetes. While the clinical development of many ARIs has been challenging, with some withdrawn due to adverse effects or limited efficacy, compounds like Epalrestat have demonstrated clinical benefits and are approved for use in several countries. The in-depth understanding of the polyol pathway and the development of robust preclinical models are essential for the successful discovery and development of new, more potent, and safer ARIs. The data and protocols presented herein provide a foundational guide for researchers and drug developers in this field.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolrestat treatment prevents modification of the formalin test model of prolonged pain in hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Aldose Reductase Inhibition on Sorbitol Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The accumulation of sorbitol, mediated by the enzyme aldose reductase, is a key pathogenic mechanism in the development of diabetic complications. This technical guide provides an in-depth analysis of Aldose Reductase-IN-4, a novel inhibitor, and its effects on sorbitol accumulation. Due to the limited publicly available data on this compound, this document will also draw upon data from the well-characterized and clinically used aldose reductase inhibitor, Epalrestat, to provide a comprehensive understanding of the principles and methodologies in this field of research.
Introduction to the Polyol Pathway and Aldose Reductase
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR), an NADPH-dependent enzyme.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1]
The intracellular accumulation of sorbitol has several detrimental effects. As an osmotically active molecule, its buildup leads to osmotic stress and subsequent cellular damage.[3] Furthermore, the increased activity of aldose reductase consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione, thereby increasing cellular susceptibility to oxidative stress.[1] These processes are implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy.[4]
Aldose Reductase Inhibitors: A Therapeutic Strategy
Inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate diabetic complications by reducing the accumulation of intracellular sorbitol.[5] Aldose reductase inhibitors (ARIs) are a class of drugs that competitively or non-competitively bind to the enzyme, blocking its catalytic activity.
This compound (Compound IIc)
This compound, also referred to as compound IIc, is a flavonyl-2,4-thiazolidinedione derivative that has been identified as an inhibitor of aldose reductase.
Epalrestat: A Clinically Used Aldose Reductase Inhibitor
Epalrestat is a non-competitive and reversible aldose reductase inhibitor that is clinically approved in several countries for the treatment of diabetic neuropathy.[4] It serves as a valuable benchmark for the evaluation of new ARIs.
Quantitative Data on Aldose Reductase Inhibition
The potency of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound (Compound IIc) | Aldehyde Reductase 1 (ALR1) | 11.70 µM | Immunomart |
| Aldose Reductase 2 (ALR2) | 0.98 µM | Immunomart | |
| Epalrestat | Aldose Reductase | 0.012 µM | [6] |
Table 1: In Vitro Inhibitory Activity of Aldose Reductase Inhibitors. This table summarizes the IC50 values for this compound and Epalrestat against their target enzymes.
Effect of Aldose Reductase Inhibition on Sorbitol Accumulation
The primary therapeutic goal of aldose reductase inhibition is to reduce the intracellular accumulation of sorbitol. The efficacy of an ARI is therefore also assessed by its ability to lower sorbitol levels in cells and tissues.
| Inhibitor | Cell/Tissue Type | Glucose Concentration | Treatment Concentration | % Reduction in Sorbitol/Galactitol | Reference |
| Epalrestat | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (24.5 mM) | 500 nM | Not statistically significant | [7] |
| Epalrestat | Erythrocytes (in vivo, diabetic patients) | N/A | 150 mg/day | Significant reduction correlated with baseline levels | [8] |
| Andrographolide (another ARI) | Rat Lens (in vivo, galactosemic model) | N/A | N/A | Significant decrease in galactitol | [9] |
Table 2: Effect of Aldose Reductase Inhibitors on Polyol Accumulation. This table presents data on the reduction of sorbitol or its analogue galactitol by ARIs in cellular and in vivo models. Note that direct quantitative data for this compound on sorbitol accumulation is not currently available in the public domain.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from the methodology used for the evaluation of flavonyl-2,4-thiazolidinedione derivatives, including compound IIc.[10]
Objective: To determine the in vitro inhibitory activity of a test compound against aldose reductase.
Materials:
-
Partially purified aldose reductase enzyme (e.g., from rat lens or kidney)
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., 50% DMF and 50% Methanol)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
0.2 mL phosphate buffer
-
0.1 mL NADPH solution
-
0.1 mL of the test compound at various concentrations
-
2.4 mL distilled water
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding 0.1 mL of the aldose reductase enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Sorbitol Accumulation Assay
This protocol is a generalized method based on principles described in studies evaluating the effects of ARIs on intracellular sorbitol levels.[7][11]
Objective: To measure the effect of an aldose reductase inhibitor on sorbitol accumulation in cultured cells under high glucose conditions.
Materials:
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium with normal glucose (e.g., 5.5 mM)
-
Cell culture medium with high glucose (e.g., 25 mM)
-
Test compound (e.g., Epalrestat)
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Wash the cells and replace the normal glucose medium with high glucose medium.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for sorbitol accumulation.
-
After incubation, wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant and measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.
-
Normalize the sorbitol concentration to the total protein content of the cell lysate.
-
Calculate the percentage of reduction in sorbitol accumulation in treated cells compared to untreated cells.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are provided below using the DOT language for Graphviz.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.
Caption: Workflow for the Cellular Sorbitol Accumulation Assay.
Conclusion
Aldose reductase inhibitors represent a critical area of research for the management of diabetic complications. While specific data on this compound is emerging, the principles of its action can be understood through the lens of well-established inhibitors like Epalrestat. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel and potent aldose reductase inhibitors. Further research is warranted to fully characterize the in vivo efficacy and safety profile of this compound and its potential to mitigate sorbitol-induced cellular damage.
References
- 1. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epalrestat - Wikipedia [en.wikipedia.org]
- 5. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. diabetesjournals.org [diabetesjournals.org]
Early-Stage Research on Aldose Reductase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Aldose reductase-IN-4, a novel inhibitor of aldose reductase. This document synthesizes the available data on its biochemical properties, inhibitory activity, and the experimental methodologies used for its characterization.
Introduction to Aldose Reductase and this compound
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for mitigating these complications.[2][3]
This compound, also referred to as compound IIc, is a novel synthetic molecule designed as a potent and selective inhibitor of aldose reductase 2 (ALR2).[4] It was developed as part of a research effort to create more "druggable" inhibitors by replacing the traditional carboxylic acid moiety with a bioisosteric sulfonyl-phenol group.[5]
Biochemical and Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₀FNO₃S |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 2446136-17-8 |
In Vitro Inhibitory Activity
The inhibitory potency of this compound was evaluated against two isoforms of aldehyde reductase: ALR1 and ALR2. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Enzyme | IC₅₀ (μM) |
| Aldehyde Reductase 1 (ALR1) | 11.70 |
| Aldose Reductase 2 (ALR2) | 0.98 |
These results indicate that this compound is a significantly more potent inhibitor of ALR2, the primary target for preventing diabetic complications, compared to ALR1.[4]
Experimental Protocols
While the complete, detailed experimental protocol from the primary publication by Koutsopoulos et al. (2020) is not publicly available, a representative protocol for an in vitro aldose reductase inhibition assay is provided below. This protocol is based on standard spectrophotometric methods used in the field.
Representative In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.
Materials:
-
Recombinant or purified aldose reductase (from rat lens, bovine lens, or human tissue)
-
DL-glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (this compound)
-
Known aldose reductase inhibitor (e.g., Sorbinil) as a positive control
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in the assay buffer.
-
Prepare the assay mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
-
Assay Protocol (96-well plate format):
-
To each well, add a specific volume of the assay buffer.
-
Add the test compound at various concentrations to the respective wells.
-
Add the positive control and a vehicle control (solvent only) to separate wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a specified duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway, the target of this compound, and a typical experimental workflow for screening aldose reductase inhibitors.
The Polyol Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow for Aldose Reductase Inhibitor Screening
Caption: A typical workflow for the in vitro screening of aldose reductase inhibitors.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a selective and potent inhibitor of aldose reductase 2. Its unique chemical scaffold, which deviates from traditional carboxylic acid-based inhibitors, may offer improved pharmacokinetic properties. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. Future studies could include X-ray crystallography to understand its binding mode with ALR2, cellular assays to assess its effect on sorbitol accumulation in relevant cell types, and in vivo studies in animal models of diabetes to evaluate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Aldose Reductase Inhibitory Activity of Botryllazine A Derivatives [jstage.jst.go.jp]
- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
Exploring Aldose Reductase-IN-4 for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, has emerged as a significant therapeutic target in oncology.[1] Its overexpression is linked to cancer cell proliferation, resistance to chemotherapy, and the promotion of inflammatory signaling pathways that contribute to tumorigenesis.[1][2] Aldose reductase-IN-4 is a potent inhibitor of aldose reductase, demonstrating significant selectivity for the primary isoform implicated in pathological conditions. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it may modulate in cancer, and detailed experimental protocols for its evaluation. While direct studies of this compound in cancer models are not yet published, this document extrapolates its potential based on the well-established role of aldose reductase in cancer biology.
Introduction: The Role of Aldose Reductase in Cancer
Aldose reductase (AR), encoded by the AKR1B1 gene, is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3] While its role in diabetic complications is well-documented, a growing body of evidence implicates AR in the development and progression of various cancers.[1] Overexpression of AR has been observed in numerous human cancers, including those of the liver, breast, ovary, cervix, and rectum.[4]
The contribution of AR to carcinogenesis is multifaceted. It is a key mediator of inflammatory signals induced by growth factors and cytokines.[5] Specifically, AR is involved in the metabolic processing of lipid-derived aldehydes, which can activate transcription factors such as NF-κB and AP-1.[5] These transcription factors, in turn, regulate the expression of genes involved in cell proliferation, inflammation, and survival, all of which are hallmarks of cancer.[5] Furthermore, AR has been shown to contribute to chemoresistance, making its inhibition a promising strategy to enhance the efficacy of existing cancer therapies.[1]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor belonging to the class of indolyl-sulfonyl-phenols. It has been identified as a potent inhibitor of aldehyde reductase 2 (ALR2), the enzyme commonly referred to as aldose reductase, with significant selectivity over aldehyde reductase 1 (ALR1).
Quantitative Data
The inhibitory activity of this compound against the two major isoforms of aldehyde reductase is summarized in the table below. The data is derived from in vitro enzymatic assays.
| Target | IC50 (µM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[6][7][8] |
| Aldose Reductase 2 (ALR2) | 0.98[6][7][8] |
Table 1: Inhibitory activity of this compound against aldehyde reductase isoforms.
Key Signaling Pathways in AR-Mediated Carcinogenesis
The inhibition of aldose reductase by compounds such as this compound is expected to impact several critical signaling pathways implicated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting a chronic inflammatory state that supports tumor growth and metastasis. Aldose reductase contributes to the activation of NF-κB through the metabolism of lipid peroxidation products. By inhibiting AR, this compound can potentially suppress NF-κB activation and its downstream pro-tumorigenic effects.
VEGF Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Aldose reductase has been shown to mediate VEGF-induced signaling in endothelial cells. Inhibition of AR can prevent VEGF-induced cell proliferation, migration, and tube formation, key steps in angiogenesis. Therefore, this compound may exert anti-angiogenic effects by disrupting the VEGF signaling cascade.
Experimental Protocols
The following protocols are based on standard methodologies for the evaluation of aldose reductase inhibitors and can be adapted for the study of this compound in a cancer research context.
In Vitro Aldose Reductase Inhibition Assay
This assay determines the in vitro potency of this compound to inhibit the enzymatic activity of ALR1 and ALR2.
Materials:
-
Recombinant human ALR1 and ALR2
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (pH 6.2)
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
Diluted this compound or vehicle (for control)
-
Recombinant ALR1 or ALR2 enzyme
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Evaluating this compound in Cancer Cells
The following workflow outlines a general approach to investigate the anticancer effects of this compound.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of aldose reductase, a key enzyme implicated in cancer progression and chemoresistance. While direct experimental evidence of its efficacy in cancer models is currently lacking, its demonstrated in vitro activity against the target enzyme suggests significant potential as a tool for cancer research and a lead compound for the development of novel anticancer therapeutics.
Future research should focus on validating the anticancer effects of this compound in various cancer cell lines and in vivo tumor models. Elucidating its precise mechanism of action on downstream signaling pathways, such as NF-κB and VEGF, will be crucial. Furthermore, investigating its potential to sensitize cancer cells to existing chemotherapeutic agents could open new avenues for combination therapies. The favorable safety profile of other aldose reductase inhibitors in clinical trials for diabetic complications provides a strong rationale for the continued exploration of this class of compounds in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cells by aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 醛糖还原酶 人 recombinant, expressed in E. coli, ≥95% (SDS-PAGE) | Sigma-Aldrich [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
Unraveling the Potential of Aldose Reductase Inhibition in Neuroinflammatory Diseases: A Technical Overview
A Note to Our Audience: This technical guide addresses the broader role of aldose reductase inhibitors in neuroinflammatory disease models. Extensive research did not yield specific data regarding the application of Aldose reductase-IN-4 in this context. The primary literature associated with this compound, also known as compound IIc, focuses on its design, synthesis, and in vitro enzymatic inhibition, without reporting on its effects in neuroinflammatory models. Therefore, this document provides a comprehensive overview of the mechanism and therapeutic potential of the broader class of aldose reductase inhibitors in neuroinflammation, drawing from available scientific literature.
Introduction: Aldose Reductase as a Therapeutic Target in Neuroinflammation
Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] While its role in the pathogenesis of diabetic complications is well-established, emerging evidence highlights its significant involvement in inflammatory processes, including those affecting the central nervous system.[3][4] Neuroinflammation is a complex process involving the activation of microglia and astrocytes, the production of inflammatory mediators, and subsequent neuronal damage, which is a hallmark of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[5][6][7] Aldose reductase inhibitors (ARIs) are a class of drugs that block the activity of this enzyme and have shown potential in mitigating neuroinflammatory responses in various preclinical models.[3][8]
Mechanism of Action of Aldose Reductase in Neuroinflammation
The pro-inflammatory role of aldose reductase is multifaceted. Under conditions of oxidative stress, which is common in neurodegenerative diseases, AR can exacerbate inflammatory signaling through several mechanisms:
-
The Polyol Pathway and Oxidative Stress: In hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the depletion of NADPH. NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Reduced GSH levels lead to increased reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
-
Reduction of Lipid Aldehydes: Aldose reductase can reduce lipid aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of lipid peroxidation. While this can be a detoxification step, the resulting alcohols can also participate in inflammatory signaling cascades.
-
Activation of NF-κB and MAPK Pathways: Aldose reductase activity has been linked to the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] These pathways regulate the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
By inhibiting aldose reductase, ARIs can disrupt these processes, thereby reducing oxidative stress and suppressing the downstream inflammatory cascade.
This compound: An In Vitro Profile
This compound, also referred to as compound IIc, is a novel aldose reductase inhibitor.[9][10] Its primary characterization has been through in vitro enzymatic assays.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Aldehyde Reductase 1 (ALR1) | 11.70 | [9] |
| Aldehyde Reductase 2 (ALR2) | 0.98 | [9] | |
| Table 1: In vitro inhibitory activity of this compound. |
Preclinical Evidence for Aldose Reductase Inhibitors in Neuroinflammatory Disease Models
While data on this compound is not available, other ARIs have been evaluated in various models of neuroinflammatory and neurodegenerative diseases.
Alzheimer's Disease Models
In cellular models of Alzheimer's disease, inhibition of aldose reductase has been shown to reduce the inflammatory response of microglia to beta-amyloid (Aβ) plaques.[5][11] This is associated with a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12]
| ARI | Model | Key Findings | Reference |
| Sorbinil | Aβ-treated BV2 microglia cells (in vitro) | Attenuated Aβ-induced TNF-α and IL-1β expression. | [12] |
| Co-culture of Aβ-treated microglia and neurons | Ameliorated neuronal damage. | [5] | |
| Table 2: Effects of Aldose Reductase Inhibitors in Alzheimer's Disease Models. |
Parkinson's Disease Models
In animal models of Parkinson's disease, aldose reductase has been implicated in the protection of dopaminergic neurons.[2] Aldose reductase can detoxify reactive aldehydes, such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), a toxic metabolite of dopamine.[13]
| Intervention | Model | Key Findings | Reference |
| AR knockout | MPTP-induced mouse model of Parkinson's disease | More severe behavioral deficits and brain damage compared to wild-type mice, suggesting a protective role for AR. | [2] |
| Tat-AR protein | MPP+-treated SH-SY5Y cells (in vitro) | Protected against MPP+-induced cell death and DNA fragmentation. | [13] |
| Table 3: Role of Aldose Reductase in Parkinson's Disease Models. |
Autoimmune Neuroinflammation Models
In models of autoimmune diseases with a neuroinflammatory component, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and experimental autoimmune uveitis (EAU), ARIs have demonstrated therapeutic potential.[14][15]
| ARI | Model | Key Findings | Reference |
| Fidarestat | Experimental Autoimmune Uveitis (EAU) in rats | Significantly prevented leukocyte infiltration and the increase in inflammatory cytokines and chemokines in the eye. | [15] |
| AR knockout | Experimental Autoimmune Uveitis (EAU) in mice | Protected against severe retinal damage and reduced levels of cytokines and chemokines in the eye. | [14] |
| Table 4: Effects of Aldose Reductase Inhibition in Autoimmune Neuroinflammation Models. |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is a general method for determining the in vitro inhibitory activity of a compound against aldose reductase.
-
Enzyme Preparation: Partially purify aldose reductase from rat lenses or use a commercially available recombinant enzyme.
-
Assay Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the aldose reductase enzyme solution.
-
Substrate Addition: Add the substrate, such as DL-glyceraldehyde.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).
Microglia Activation Assay
This protocol assesses the effect of an ARI on microglia activation in vitro.
-
Cell Culture: Culture a microglial cell line (e.g., BV2) in appropriate media.
-
Treatment: Pre-treat the cells with the ARI for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or Aβ).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex assay.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.
-
Western Blotting: Prepare cell lysates and perform Western blotting to analyze the activation of signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a common in vivo model for studying multiple sclerosis.
-
Induction of EAE: Immunize mice (e.g., C57BL/6) with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant (CFA). Administer pertussis toxin on day 0 and day 2 post-immunization.
-
ARI Treatment: Administer the ARI daily, starting from the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination (e.g., using hematoxylin and eosin [H&E] and Luxol fast blue [LFB] staining).
-
Immunohistochemistry: Perform immunohistochemistry to detect immune cell infiltration (e.g., CD4+ T cells, macrophages) in the central nervous system.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Aldose reductase deficiency leads to oxidative stress-induced dopaminergic neuronal loss and autophagic abnormality in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase is a potential therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Aldose Reductase in Beta-Amyloid-Induced Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral neuropathy - Wikipedia [en.wikipedia.org]
- 8. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design synthesis and evaluation of novel aldose reductase inhibitors: The case of indolyl-sulfonyl-phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Aldose Reductase in Beta-Amyloid-Induced Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Aldose Reductase Deficiency Protects from Autoimmune- and Endotoxin-Induced Uveitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amelioration of Experimental Autoimmune Uveoretinitis by Aldose Reductase Inhibition in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aldose Reductase Inhibition in Cardiovascular Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a critical therapeutic target in the management of cardiovascular complications, particularly those associated with diabetes. Under hyperglycemic conditions, increased flux through the polyol pathway contributes to oxidative stress, inflammation, and cellular damage, implicating AR in the pathogenesis of diabetic cardiomyopathy, atherosclerosis, and ischemia-reperfusion injury. This technical guide provides an in-depth analysis of the preclinical and clinical research investigating the role of aldose reductase inhibitors (ARIs) in cardiovascular disease. We focus on key findings, experimental methodologies, and the molecular pathways modulated by AR inhibition, using the well-characterized inhibitor Zopolrestat and the next-generation selective inhibitor AT-001 as primary examples.
Introduction to Aldose Reductase and its Role in Cardiovascular Disease
Aldose reductase (AR; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of glucose to sorbitol.[1] While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity is significantly enhanced during hyperglycemia.[2] The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH, a crucial cofactor for glutathione reductase, depletes cellular antioxidant defenses, leading to increased reactive oxygen species (ROS) production.[2] This cascade of events contributes to the cellular damage observed in various cardiovascular tissues.
In the cardiovascular system, AR activation has been linked to several pathological processes:
-
Diabetic Cardiomyopathy: Characterized by diastolic dysfunction, cardiac fibrosis, and hypertrophy, which can progress to heart failure.[3]
-
Ischemia-Reperfusion (I/R) Injury: Increased AR activity exacerbates myocardial damage following a period of ischemia.[4][5]
-
Atherosclerosis: AR contributes to the proliferation of smooth muscle cells, a key event in the development of atherosclerotic plaques.[1]
-
Vascular Dysfunction: AR-mediated pathways can lead to impaired endothelial-dependent vasodilation.[6]
Quantitative Data on the Efficacy of Aldose Reductase Inhibitors
The therapeutic potential of ARIs in cardiovascular disease has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings for Zopolrestat and AT-001.
Table 1: Effects of Zopolrestat on Ischemia-Reperfusion Injury in Diabetic and Non-Diabetic Rat Hearts
| Parameter | Group | Ischemia | Reperfusion | Fold Change (vs. Untreated) | Reference |
| Intracellular Na+ (mM) | Untreated Diabetic | 31.6 ± 2.6 | - | - | [7] |
| Zopolrestat-Treated Diabetic (1 µM) | 21.3 ± 2.6 | - | ↓ 1.48 | [7][8] | |
| Untreated Non-Diabetic | 32.9 ± 2.8 | - | - | [7] | |
| Zopolrestat-Treated Non-Diabetic (1 µM) | 25.9 ± 2.3 | - | ↓ 1.27 | [7] | |
| Intracellular Ca2+ Rise | Untreated Diabetic & Non-Diabetic | - | Significantly Higher | - | [7] |
| Zopolrestat-Treated Diabetic & Non-Diabetic (1 µM) | - | Significantly Reduced | - | [7] | |
| Na+,K+-ATPase Activity (µmol/h/mg protein) | Untreated Diabetic | - | 7.28 ± 0.98 | - | [7] |
| Zopolrestat-Treated Diabetic (1 µM) | - | 11.70 ± 0.95 | ↑ 1.61 | [7] |
Table 2: Effects of AT-001 on Diabetic Cardiomyopathy in a Mouse Model
| Parameter | Group | Value | Fold Change (vs. Vehicle) | Reference |
| Myocardial Fatty Acid Oxidation (µmol/min/g dry wt) | Vehicle | 1.15 ± 0.19 | - | [9] |
| AT-001 (40 mg/kg/day) | 0.5 ± 0.1 | ↓ 2.3 | [9] |
Table 3: Clinical Trial Data for AT-001 in Patients with Diabetic Cardiomyopathy
| Parameter | Group | Change from Baseline at 15 Months | P-value (vs. Placebo) | Reference |
| Peak Oxygen Uptake (VO2) (mL/kg/min) | Placebo | -0.31 | - | [10][11] |
| High-Dose AT-001 | -0.01 | 0.19 | [10][11] | |
| Peak VO2 in patients not receiving SGLT2i or GLP-1RA (mL/kg/min) | Placebo vs. High-Dose AT-001 | Difference of 0.62 | 0.04 | [10][11] |
Key Experimental Protocols
This section details the methodologies employed in seminal studies to investigate the effects of ARIs on cardiovascular disease models.
In Vivo Model of Diabetic Cardiomyopathy and ARI Treatment
Objective: To assess the effect of an ARI on cardiac function and metabolism in a mouse model of type 2 diabetes.
Protocol:
-
Animal Model: Male C57BL/6J mice (8 weeks old) are used.
-
Induction of Diabetes: Mice are fed a high-fat diet (60% kcal from lard) for 10 weeks. At week 4, a single intraperitoneal injection of streptozotocin (75 mg/kg) is administered to induce hyperglycemia.
-
ARI Administration: Following the 10-week diet period, mice are randomized to receive either vehicle or AT-001 (40 mg/kg/day) for 3 weeks.
-
Assessment of Cardiac Function: At the end of the treatment period, hearts are excised and perfused in an isolated working heart apparatus to measure parameters such as diastolic function and cardiac efficiency.
-
Metabolic Analysis: Myocardial fatty acid and glucose oxidation rates are determined using radiolabeled substrates.
-
Histological Analysis: Cardiac fibrosis and hypertrophy are assessed through histological staining of heart tissue sections.
In Vitro Aldose Reductase Activity Assay
Objective: To determine the inhibitory activity of a compound against aldose reductase.[3]
Protocol:
-
Enzyme Source: Tissue lysates from powdered frozen heart samples are used as the source of aldose reductase.
-
Reaction Mixture: The assay is performed in a cuvette containing the tissue lysate, NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.
-
Measurement: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm at 37°C for 40 minutes, which corresponds to the oxidation of NADPH.
-
Calculation: The enzyme activity is calculated as the rate of NADPH concentration change (nmol/min/g of heart tissue). The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Isolated Perfused Heart Model of Ischemia-Reperfusion
Objective: To evaluate the cardioprotective effects of an ARI during ischemia-reperfusion.[7][8]
Protocol:
-
Animal Model: Hearts are isolated from diabetic and non-diabetic rats.
-
Perfusion: Hearts are retrogradely perfused with a Krebs-Henseleit buffer.
-
ARI Treatment: A subset of hearts is perfused with the ARI (e.g., 1 µM Zopolrestat) for 10 minutes prior to ischemia.
-
Ischemia and Reperfusion: Global ischemia is induced for 20 minutes, followed by 60 minutes of reperfusion.
-
Measurement of Intracellular Ions: Changes in intracellular sodium and calcium are measured using 23Na and 19F magnetic resonance spectroscopy, respectively.
-
Biochemical Assays: The activity of Na+,K+-ATPase is measured from heart tissue homogenates.
Signaling Pathways and Molecular Mechanisms
Aldose reductase inhibitors exert their cardioprotective effects by modulating several key signaling pathways that are dysregulated in the context of cardiovascular disease.
The Polyol Pathway and Oxidative Stress
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the depletion of NADPH. This impairs the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, thereby increasing cellular susceptibility to oxidative stress. By blocking aldose reductase, ARIs preserve NADPH levels, enhance GSH regeneration, and mitigate oxidative damage.[5][12]
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Downstream Signaling Cascades
The activation of aldose reductase triggers a cascade of downstream signaling events that contribute to cardiovascular pathology. Inhibition of AR has been shown to prevent the high glucose-induced activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB).[5][12] These pathways are central to inflammatory responses, cellular proliferation, and the expression of profibrotic genes. Furthermore, ARIs can mitigate the formation of advanced glycation end-products (AGEs) and their interaction with the receptor for advanced glycation end-products (RAGE), a key axis in diabetic vascular complications.[12]
Caption: Downstream signaling pathways affected by Aldose Reductase activation.
Experimental Workflow for Investigating ARI Effects
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel aldose reductase inhibitor in the context of cardiovascular disease.
Caption: A generalized experimental workflow for the development of an ARI.
Conclusion
The inhibition of aldose reductase represents a promising therapeutic strategy for mitigating the cardiovascular complications of diabetes and other conditions characterized by increased polyol pathway flux. The data presented for Zopolrestat and AT-001 highlight the potential of ARIs to improve cardiac function, reduce ischemia-reperfusion injury, and modulate key pathological signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of this important enzyme and to develop novel, more selective inhibitors. Future research should continue to focus on the long-term efficacy and safety of ARIs in diverse patient populations and their potential synergistic effects with existing cardiovascular therapies.
References
- 1. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibitors zopolrestat and ferulic acid alleviate hypertension associated with diabetes: effect on vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 11. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting an in vitro enzyme assay to evaluate the inhibitory activity of Aldose reductase-IN-4. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications. Therefore, inhibitors of aldose reductase are of significant interest in drug development. This protocol details the necessary reagents, equipment, and step-by-step procedures for determining the inhibitory potency of this compound, including its IC50 value.
Introduction
Aldose reductase (ALR2; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of aldehydes, including glucose. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and other downstream effects, contributing to the long-term complications of diabetes, including retinopathy, nephropathy, and neuropathy.
This compound is a compound identified as an inhibitor of aldose reductase. In vitro studies have demonstrated its potential to block the activity of this enzyme, suggesting its therapeutic utility. This application note provides a detailed protocol for the in vitro characterization of this compound's inhibitory activity against aldose reductase. The assay is based on monitoring the decrease in NADPH concentration spectrophotometrically at 340 nm as it is consumed during the reduction of a substrate, such as DL-glyceraldehyde.
Signaling Pathway
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The known IC50 values for this compound against two isoforms of aldehyde reductase are summarized below.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Aldehyde Reductase 1 (ALR1) | 11.70[1] |
| This compound | Aldehyde Reductase 2 (ALR2) | 0.98[1] |
Experimental Protocol
This protocol is adapted from standard spectrophotometric assays for aldose reductase activity.
Materials and Reagents
-
Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a rat lens homogenate can be used.
-
Buffer: 0.067 M Phosphate buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.
-
Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.
-
Inhibitor: this compound. Dissolve in a suitable solvent like DMSO to prepare a stock solution.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Equipment:
-
UV-Vis Spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplates (for plate reader assays).
-
Cuvettes (for spectrophotometer assays).
-
Incubator or water bath set to 37°C.
-
Standard laboratory pipettes and consumables.
-
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro enzyme assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the 0.067 M phosphate buffer (pH 6.2).
-
Prepare a stock solution of NADPH (e.g., 2.5 mM) in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM) in the phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Enzyme Preparation:
-
If using a commercial enzyme, dilute it in the phosphate buffer to the recommended working concentration.
-
If preparing a rat lens homogenate, homogenize fresh or frozen rat lenses in cold phosphate buffer, centrifuge to remove insoluble material, and use the supernatant as the enzyme source. The protein concentration of the supernatant should be determined.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add assay buffer, diluted this compound solution, and the enzyme solution.
-
Control Wells (No Inhibitor): Add assay buffer, vehicle (e.g., DMSO diluted in buffer), and the enzyme solution.
-
Blank Wells (No Enzyme): Add assay buffer and the inhibitor/vehicle solution (no enzyme). This is to control for any non-enzymatic degradation of NADPH.
-
The final volume in each well should be consistent (e.g., 180 µL before adding the substrate).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., 20 µL of DL-glyceraldehyde solution) to all wells.
-
Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-15 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Correct the reaction rates by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a detailed and robust protocol for the in vitro evaluation of this compound as an inhibitor of aldose reductase. The described spectrophotometric assay is a reliable method for determining the inhibitory potency of this compound and can be adapted for high-throughput screening of other potential aldose reductase inhibitors. The provided quantitative data and pathway information offer a comprehensive resource for researchers in the field of diabetic complications and drug discovery.
References
Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3][4] Aldose reductase-IN-4 is an inhibitor of aldose reductase, with reported IC50 values of 11.70 μM for aldehyde reductase 1 (ALR1) and 0.98 μM for aldose reductase 2 (ALR2).[5] This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound.
The assay is based on the principle that aldose reductase oxidizes NADPH to NADP+, and the decrease in NADPH concentration can be monitored by measuring the absorbance at 340 nm.[3][6]
Key Applications
-
Screening for novel aldose reductase inhibitors.
-
Characterizing the potency and selectivity of aldose reductase inhibitors.
-
Investigating the role of the polyol pathway in cellular models of diabetic complications.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on aldose reductase isozymes.
| Compound | Target | IC50 (μM) |
| This compound | ALR1 (Aldehyde Reductase 1) | 11.70 |
| This compound | ALR2 (Aldose Reductase 2) | 0.98 |
Data obtained from publicly available sources.[5]
Signaling Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[2][7] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and cellular damage.[8][9] The consumption of NADPH in this process can also deplete cellular antioxidant reserves, leading to increased oxidative stress.[9][10]
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aldose Reductase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[2] Beyond its role in glucose metabolism, aldose reductase is also involved in inflammatory signaling pathways. It reduces lipid-derived aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are products of oxidative stress, and their glutathione conjugates (e.g., GS-HNE).[1][3] The reduction of GS-HNE can lead to the activation of downstream signaling cascades involving Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), promoting inflammation.[4] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for both diabetic complications and inflammatory diseases.
Aldose Reductase-IN-4 is an inhibitor of aldose reductase. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and similar compounds.
Quantitative Data
The inhibitory activity of this compound has been characterized against two isoforms of aldehyde reductase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (µM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[5] |
| Aldehyde Reductase 2 (ALR2) | 0.98[5] |
Signaling Pathways
Aldose reductase plays a crucial role in two interconnected pathways: the Polyol Pathway, which is significant in diabetic complications, and a pro-inflammatory signaling cascade initiated by oxidative stress.
Polyol Pathway in Hyperglycemia
Under high glucose conditions, aldose reductase converts glucose to sorbitol, leading to osmotic stress and depletion of NADPH, which in turn increases oxidative stress.
Caption: The Polyol Pathway of glucose metabolism.
Pro-Inflammatory Signaling Pathway
Aldose reductase also participates in inflammatory signaling by metabolizing products of lipid peroxidation, which are generated in response to inflammatory stimuli.
Caption: Aldose Reductase in Pro-Inflammatory Signaling.
High-Throughput Screening (HTS) Protocol
This section details a typical HTS workflow for identifying and characterizing inhibitors of aldose reductase, such as this compound. The protocol is based on a colorimetric assay that measures the decrease in NADPH absorbance at 340 nm.[6][7]
Experimental Workflow
The overall workflow for a high-throughput screen for aldose reductase inhibitors involves several key stages, from initial assay setup to hit confirmation and characterization.
Caption: High-Throughput Screening Workflow for Aldose Reductase Inhibitors.
Detailed Experimental Protocol
This protocol is adapted from commercially available aldose reductase inhibitor screening kits.[7] It is designed for a 96-well plate format but can be adapted for 384-well plates.
1. Reagent Preparation:
-
Aldose Reductase Assay Buffer: Prepare a buffer solution (e.g., 0.1 M potassium phosphate, pH 6.2). Warm to room temperature before use.
-
DTT (1 M): Prepare a 1 M stock solution of dithiothreitol.
-
Aldose Reductase (AR): Reconstitute the lyophilized enzyme in AR Assay Buffer containing 10 µM DTT. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
AR Substrate: Prepare a stock solution of the substrate (e.g., DL-Glyceraldehyde) in AR Assay Buffer.
-
NADPH: Reconstitute lyophilized NADPH with sterile water to create a stock solution (e.g., 20 mM). Aliquot and store at -20°C.
-
Test Compounds (e.g., this compound): Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100X the final desired concentration).
-
Positive Control (e.g., Epalrestat): Prepare a stock solution of a known aldose reductase inhibitor.
2. Assay Procedure:
-
Compound Plating:
-
Add 10 µL of diluted test compounds to the appropriate wells of a 96-well clear, UV-transparent plate.
-
For the inhibitor control, add 10 µL of the diluted positive control.
-
For the enzyme control (no inhibitor) and background control, add 10 µL of the assay buffer (with the same percentage of solvent as the compound wells).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing AR Assay Buffer, AR Substrate, and NADPH.
-
Prepare a diluted aldose reductase enzyme solution in AR Assay Buffer containing 10 µM DTT. This should be prepared fresh.
-
-
Enzyme Addition and Incubation:
-
Add 90 µL of the diluted aldose reductase solution to each well containing test compounds, inhibitor control, and enzyme control.
-
For the background control wells, add 100 µL of AR Assay Buffer.
-
Mix the plate gently and incubate at 37°C for 15-20 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C using a microplate reader.
-
3. Data Analysis:
-
Calculate the rate of reaction (slope): For each well, determine the rate of NADPH consumption by calculating the change in absorbance over time (ΔOD/min) in the linear range of the reaction.
-
Background Subtraction: Subtract the slope of the background control from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound concentration using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100
-
IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Alternative and Advanced Screening Methods
While the colorimetric assay is robust for HTS, other methods can provide higher sensitivity and more detailed information.
-
UPLC-MS/MS Based Screening: An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be employed to directly measure the formation of the product (e.g., sorbitol from glucose).[8] This method offers high specificity and can reduce interference from colored or fluorescent compounds in a library.
-
Virtual Screening: Computational methods, such as ligand-based and structure-based virtual screening, can be used to screen large compound libraries in silico to identify potential aldose reductase inhibitors before performing experimental validation.[6] This approach can significantly reduce the number of compounds that need to be tested in vitro.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of this compound and other potential inhibitors of aldose reductase. By understanding the underlying signaling pathways and employing robust screening methodologies, researchers can effectively identify and advance promising candidates for the treatment of diabetic complications and inflammatory diseases.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Aldose Reductase-IN-4: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications and inflammatory diseases. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage. Aldose reductase-IN-4 is a potent inhibitor of aldose reductase, offering a valuable tool for studying the roles of this enzyme in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in laboratory settings.
This compound, identified as compound IIc in the work by Koutsopoulos et al., is an indolyl-sulfonyl-phenol derivative designed for potent and selective inhibition of aldose reductase. Its development was aimed at overcoming the limitations of previous inhibitors, such as poor membrane permeability associated with carboxylic acid moieties.
Biochemical and Physicochemical Properties
This compound is a small molecule inhibitor with distinct biochemical and physicochemical characteristics that are crucial for its application in research.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀FNO₃S | [1] |
| Molecular Weight | 291.3 g/mol | [1] |
| IC₅₀ (ALR2) | 0.98 µM | [1] |
| IC₅₀ (ALR1) | 11.70 µM | [1] |
| Chemical Structure | 1-(4-Fluorophenylsulfonyl)-1H-indol-5-ol | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving aldose reductase and a typical experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against aldose reductase.[3][4]
Materials:
-
Aldose Reductase (purified from rat lens or recombinant human)
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (0.067 M, pH 6.2)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of NADPH in the potassium phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the potassium phosphate buffer.
-
Dilute the aldose reductase enzyme in the buffer to the desired working concentration.
-
-
Assay Reaction:
-
In a 96-well plate or cuvette, add the following in order:
-
Potassium phosphate buffer
-
This compound solution (or DMSO for control)
-
NADPH solution
-
Aldose reductase enzyme solution
-
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes at 37°C. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Assay for Sorbitol Accumulation
This protocol outlines a method to assess the efficacy of this compound in a cellular context by measuring the accumulation of sorbitol.
Materials:
-
Human lens epithelial cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
This compound
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Replace the medium with high glucose medium containing the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Measurement:
-
Measure the intracellular sorbitol concentration in the supernatant using a commercial sorbitol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration of each sample.
-
Compare the sorbitol levels in treated cells to the untreated high-glucose control to determine the inhibitory effect of this compound.
-
Conclusion
This compound serves as a potent research tool for investigating the role of aldose reductase in diabetic complications and inflammatory signaling. The provided protocols offer a framework for its application in in vitro and cellular studies. Researchers are encouraged to optimize these protocols for their specific experimental systems. Further investigations into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential development as a therapeutic agent.
References
Application of Aldose Reductase-IN-4 in Diabetic Neuropathy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory and motor disturbances. A key player in the pathogenesis of diabetic neuropathy is the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (AR), the first and rate-limiting enzyme of this pathway, converts excess glucose into sorbitol. The accumulation of sorbitol, along with the concomitant depletion of NADPH, leads to osmotic and oxidative stress within neuronal cells, ultimately contributing to nerve dysfunction and damage.[1][2]
Aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy to mitigate the effects of the polyol pathway in diabetic complications. By blocking aldose reductase, these inhibitors prevent the accumulation of sorbitol and the associated cellular stress. Aldose reductase-IN-4 is a potent inhibitor of aldose reductase, offering a valuable tool for researchers studying the mechanisms of diabetic neuropathy and developing novel therapeutic interventions.
This compound
This compound (also referred to as compound IIc) is a specific inhibitor of aldose reductase (ALR2), with demonstrated selectivity over aldehyde reductase (ALR1).[3][4][5] Its inhibitory activity makes it a suitable candidate for in vitro and in vivo studies aimed at elucidating the role of the polyol pathway in diabetic neuropathy and assessing the therapeutic potential of aldose reductase inhibition.
Mechanism of Action
This compound acts by binding to the active site of the aldose reductase enzyme, preventing the conversion of glucose to sorbitol. This inhibition helps to alleviate the downstream metabolic consequences of the polyol pathway activation, including osmotic stress and increased oxidative damage, which are key contributors to the development of diabetic neuropathy.
Data Presentation
Quantitative data for this compound is summarized in the table below.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 0.98 µM | Aldose Reductase 2 (ALR2) | [3][4][5] |
| IC50 | 11.70 µM | Aldehyde Reductase 1 (ALR1) | [3][4][5] |
| CAS Number | 2446136-17-8 | N/A | [4][5][6] |
Signaling Pathway and Experimental Workflow
Polyol Pathway and Inhibition by this compound
Caption: The polyol pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the evaluation of this compound.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is a generalized method for determining the IC50 value of this compound.
Materials:
-
Recombinant human aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
This compound solution (or vehicle for control)
-
Recombinant aldose reductase enzyme
-
NADPH solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Sorbitol Accumulation
This protocol outlines a method to assess the effect of this compound on sorbitol accumulation in cultured cells relevant to diabetic neuropathy (e.g., Schwann cells).
Materials:
-
Schwann cells (or other relevant cell line)
-
Cell culture medium
-
High glucose medium (e.g., 30-50 mM D-glucose)
-
This compound
-
Lysis buffer
-
Sorbitol assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture Schwann cells to 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Replace the medium with high glucose medium containing the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Measurement:
-
Measure the intracellular sorbitol concentration in the supernatant using a commercially available sorbitol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein content of each sample.
-
Compare the sorbitol levels in cells treated with this compound to the untreated high-glucose control to determine the inhibitor's efficacy in reducing sorbitol accumulation.
-
In Vivo Studies in a Diabetic Animal Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a model of diabetic neuropathy.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Streptozotocin (STZ) for diabetes induction
-
This compound
-
Vehicle for drug administration
-
Equipment for assessing neuropathy endpoints (e.g., nerve conduction velocity measurement system, von Frey filaments, radiant heat source)
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in the animals via a single intraperitoneal injection of STZ.
-
Confirm diabetes by measuring blood glucose levels.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic animals into treatment and vehicle control groups. Include a non-diabetic control group.
-
Administer this compound (at a predetermined dose) or vehicle to the respective groups daily for a period of 8-12 weeks.
-
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): At the end of the treatment period, measure motor and sensory NCV in peripheral nerves (e.g., sciatic and caudal nerves).
-
Behavioral Testing: Assess sensory neuropathy by measuring mechanical allodynia (with von Frey filaments) and thermal hyperalgesia (with a radiant heat source).
-
Histological Analysis: At the end of the study, collect nerve tissues (e.g., sciatic nerve) for histological examination to assess nerve fiber morphology and demyelination.
-
-
Data Analysis:
-
Compare the neuropathy endpoints between the this compound treated group, the diabetic vehicle group, and the non-diabetic control group using appropriate statistical analysis.
-
Conclusion
This compound is a valuable research tool for investigating the role of the polyol pathway in diabetic neuropathy. Its potent and selective inhibitory activity allows for the targeted modulation of aldose reductase in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to advance our understanding of diabetic neuropathy and to explore new therapeutic avenues.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase - Wikipedia [en.wikipedia.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2446136-17-8|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Aldose Reductase-IN-4 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, has been implicated as a significant contributor to the pathogenesis of cardiovascular complications, particularly in the context of diabetes.[1][2] Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol and fructose, resulting in osmotic stress, the formation of advanced glycation end-products (AGEs), and increased oxidative stress.[2][3] These pathological changes contribute to a range of cardiovascular diseases, including ischemia-reperfusion injury, atherosclerosis, and diabetic cardiomyopathy.[1][4][5]
Aldose reductase-IN-4 is a selective inhibitor of aldose reductase 2 (ALR2), exhibiting a greater potency for ALR2 over aldehyde reductase 1 (ALR1).[6] This selectivity is crucial for therapeutic applications, as ALR2 is the primary isoform implicated in diabetic complications. These application notes provide a comprehensive guide for the experimental design of cardiovascular studies utilizing this compound, including detailed protocols, data presentation tables, and visual diagrams of relevant signaling pathways and experimental workflows.
Physicochemical Properties and Potency of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀FNO₃S | [6] |
| IC₅₀ for ALR2 | 0.98 µM | [6] |
| IC₅₀ for ALR1 | 11.70 µM | [6] |
| Selectivity (ALR1/ALR2) | ~12-fold | Calculated from[6] |
Signaling Pathways
Under hyperglycemic and ischemic conditions, increased aldose reductase activity in cardiomyocytes triggers a cascade of detrimental signaling events. Inhibition of aldose reductase by this compound is expected to mitigate these pathological pathways.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Aldose Reductase (from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Aldose reductase solution
-
NADPH solution
-
Varying concentrations of this compound (or vehicle control - DMSO)
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model (Rat)
This protocol outlines the procedure to induce and assess myocardial I/R injury in rats to evaluate the protective effects of this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Rodent ventilator
-
Surgical instruments
-
6-0 silk suture
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) stain
-
This compound
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Intubate the trachea and connect to a rodent ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. A small piece of tubing can be placed between the suture and the artery to minimize trauma and facilitate reperfusion.
-
-
Ischemia and Reperfusion:
-
Induce ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.
-
Maintain ischemia for a predetermined period (e.g., 30-45 minutes).
-
Initiate reperfusion by releasing the ligature.
-
Continue reperfusion for a set duration (e.g., 2-24 hours).
-
-
Treatment Groups:
-
Administer this compound (dissolved in a suitable vehicle) or vehicle control at a specified time point (e.g., before ischemia or at the onset of reperfusion) via an appropriate route (e.g., intraperitoneal or intravenous).
-
-
Assessment of Infarct Size:
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles and incubate in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the infarct size as a percentage of the area at risk (AAR).
-
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 3. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]
- 4. jove.com [jove.com]
- 5. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 6. This compound - Immunomart [immunomart.com]
Preclinical Evaluation of Aldose Reductase-IN-4: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available preclinical data from in vivo animal models for Aldose reductase-IN-4 is limited. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of aldose reductase inhibitors (ARIs) in general. The provided experimental parameters are illustrative and should be optimized for specific studies.
Introduction
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Aldose reductase inhibitors (ARIs) block this pathway, presenting a therapeutic strategy to prevent or mitigate these complications.[1] this compound is an identified inhibitor of aldose reductase with in vitro activity. This document provides a comprehensive guide for its preclinical evaluation in animal models.
In Vitro Activity of this compound
While extensive in vivo data is not available, the following in vitro inhibitory concentrations have been reported:
| Target | IC50 |
| Aldehyde Reductase 1 (ALR1) | 11.70 µM |
| Aldose Reductase 2 (ALR2) | 0.98 µM |
Data based on in vitro assays. These values are crucial for guiding dose selection in subsequent in vivo studies.
Signaling Pathway of Aldose Reductase in Diabetic Complications
Under hyperglycemic conditions, increased glucose metabolism via the polyol pathway leads to several downstream pathological effects.
General Experimental Protocols
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., Sprague-Dawley rats).
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing:
-
Intravenous (IV) administration: 1-5 mg/kg.
-
Oral (PO) administration: 10-50 mg/kg.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability using appropriate software.
Efficacy Study in a Diabetic Neuropathy Model
Objective: To evaluate the efficacy of this compound in preventing or reversing diabetic neuropathy in a streptozotocin (STZ)-induced diabetic rat model.
Protocol:
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer. Control animals receive the vehicle only. Diabetes is confirmed by measuring blood glucose levels (>250 mg/dL).
-
Treatment Groups:
-
Non-diabetic control + Vehicle
-
Diabetic control + Vehicle
-
Diabetic + this compound (e.g., 10, 25, 50 mg/kg/day, administered orally)
-
-
Treatment Duration: 8-12 weeks.
-
Efficacy Endpoints:
-
Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve at the beginning and end of the study.
-
Thermal Hyperalgesia: Assessed using a hot plate test.
-
Biochemical Markers: Sorbitol accumulation in the sciatic nerve and red blood cells.
-
-
Tissue Collection: At the end of the study, sciatic nerves are collected for biochemical and histopathological analysis.
-
Data Analysis: Compare the outcomes between the different treatment groups using appropriate statistical methods.
Preliminary Toxicology Study
Objective: To assess the safety and tolerability of this compound following repeated dosing.
Protocol:
-
Animal Model: Sprague-Dawley rats.
-
Treatment Groups:
-
Control (Vehicle)
-
Low dose (e.g., 50 mg/kg/day)
-
Mid dose (e.g., 150 mg/kg/day)
-
High dose (e.g., 500 mg/kg/day)
-
-
Dosing: Daily oral administration for 14 or 28 days.
-
Observations:
-
Clinical Signs: Daily monitoring for any signs of toxicity.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Monitored throughout the study.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Blood samples collected for analysis of key parameters.
-
Necropsy and Histopathology: Gross examination of all major organs, with tissues preserved for microscopic examination.
-
-
Data Analysis: Evaluate dose-related effects on all measured parameters.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an aldose reductase inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Logical Framework for Therapeutic Intervention
The therapeutic rationale for using this compound is based on the hypothesis that inhibiting the aldose reductase enzyme will lead to a reduction in the pathological consequences of the polyol pathway overactivation.
Conclusion
While specific preclinical data for this compound in animal models is not yet widely available, the established protocols for evaluating aldose reductase inhibitors provide a clear path forward. The key steps involve characterizing its pharmacokinetic profile, demonstrating efficacy in relevant disease models such as STZ-induced diabetic neuropathy, and establishing a preliminary safety profile. These studies are essential to determine the therapeutic potential of this compound for the treatment of diabetic complications.
References
Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Aldose Reductase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, is a key therapeutic target for the prevention of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and the generation of reactive oxygen species. Aldose reductase-IN-4, also identified as compound IIc, is an inhibitor of aldose reductase.[1] These application notes provide a comprehensive guide for utilizing this compound to study enzyme inhibition kinetics.
Quantitative Data
This compound has been evaluated for its inhibitory activity against two isoforms of aldehyde reductase, ALR1 and ALR2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | IC50 Value (µM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[1] |
| Aldehyde Reductase 2 (ALR2) | 0.98[1] |
Signaling Pathway
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal glycemic conditions, this pathway is minor. However, in states of hyperglycemia, the increased flux through this pathway, initiated by aldose reductase, is implicated in the pathogenesis of diabetic complications.
References
Troubleshooting & Optimization
Aldose reductase-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldose Reductase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For most in vitro assays, preparing a concentrated stock solution in DMSO is the standard practice.[2][3]
Q2: Can I dissolve this compound in other solvents like ethanol or water?
A2: While DMSO is the primary recommended solvent, the solubility of this compound in other solvents like ethanol or aqueous buffers has not been widely reported. Generally, many organic small molecules have limited solubility in aqueous solutions. If your experimental setup prohibits the use of DMSO, it is advisable to perform small-scale solubility tests in alternative solvents like ethanol or a mixture of organic solvent and aqueous buffer.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or gentle warming. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the final concentration: The compound may only be soluble in the aqueous medium at its final working concentration.
-
Use a stepwise dilution: Instead of diluting the DMSO stock directly into the final buffer, try making intermediate dilutions in a co-solvent system (e.g., a mixture of buffer and DMSO) before the final dilution.
-
Increase the percentage of DMSO: If your experiment can tolerate it, a slightly higher final concentration of DMSO (typically up to 0.5% or 1%) may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your assay.
-
Use sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.
-
Gentle warming: Gently warming the solution (e.g., to 37°C) might improve solubility, but be cautious as this could affect the stability of the compound or other components in your assay.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[4][5] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol.[3] The accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, contributing to oxidative stress and the pathogenesis of diabetic complications.[3] By inhibiting aldose reductase, this compound blocks this pathway, thereby potentially mitigating the cellular damage associated with high glucose levels.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound will not dissolve in DMSO | Insufficient solvent or low-quality DMSO. | - Ensure you are using a high-purity, anhydrous grade of DMSO. - Try increasing the volume of DMSO. - Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.[6] |
| Precipitation in aqueous buffer | The compound has low aqueous solubility. | - Lower the final concentration of the inhibitor in the assay. - Perform serial dilutions of the DMSO stock in DMSO first, before adding to the aqueous buffer. - Increase the final DMSO concentration in the assay if permissible (run vehicle controls). |
| Inconsistent experimental results | Degradation of the compound. | - Store the DMSO stock solution in aliquots at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from the stock for each experiment. |
| No inhibitory effect observed | Incorrect concentration or inactive compound. | - Verify the calculations for your stock and working solutions. - Ensure the compound has been stored correctly to maintain its activity. - Confirm the activity of your aldose reductase enzyme with a known inhibitor as a positive control. |
Experimental Protocols
Protocol: Aldose Reductase Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on aldose reductase.
Materials:
-
This compound
-
Purified or recombinant aldose reductase enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
DMSO (high-purity, anhydrous)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serially diluting the stock solution in DMSO to achieve a range of desired concentrations.
-
Prepare the assay mixture in each well of the microplate. A typical reaction mixture may contain:
-
Phosphate buffer
-
NADPH (final concentration, e.g., 0.1 mM)
-
Aldose reductase enzyme
-
This compound working solution (the final DMSO concentration should be kept constant across all wells, typically ≤1%).
-
-
Include appropriate controls:
-
Negative control: All components except the inhibitor (add an equivalent volume of DMSO).
-
Blank: All components except the enzyme.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM), to all wells.
-
Measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Aldose Reductase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute changes in intracellular ions or pH and regulation of aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. quora.com [quora.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Aldose Reductase-IN-4 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aldose reductase-IN-4 in cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Aldose Reductase and why is it a target for inhibition?
Aldose Reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism.[3] However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway can lead to an accumulation of sorbitol.[4][5] This accumulation can cause osmotic stress and contribute to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[2][4][5] Additionally, the activity of AR can lead to oxidative stress by depleting the cellular pool of NADPH, which is essential for regenerating antioxidants like glutathione.[4][6] Therefore, inhibiting Aldose Reductase is a therapeutic strategy to mitigate the cellular damage caused by high glucose levels.
Q2: What is this compound and what are its known properties?
This compound is a small molecule inhibitor of Aldose Reductase.[7] Its primary known properties are its half-maximal inhibitory concentrations (IC50) against two isoforms of the aldo-keto reductase superfamily.[7]
Q3: What is the difference between ALR1 and ALR2, and why are their IC50 values for this compound different?
ALR1 (Aldehyde Reductase 1) and ALR2 (Aldose Reductase 2) are two different isoforms of the aldo-keto reductase superfamily with about 65% structural similarity.[8] While both can reduce aldehydes, ALR2 (commonly referred to as Aldose Reductase) is the primary enzyme of the polyol pathway involved in glucose metabolism under hyperglycemic conditions.[8] ALR1 is more involved in the metabolism of other aldehydes, including toxic lipid peroxidation products.[8] The difference in the IC50 values of this compound for ALR1 and ALR2 indicates that the inhibitor has a higher potency for ALR2. A lower IC50 value signifies a stronger inhibition. This selectivity is a desirable characteristic for a therapeutic compound aimed at mitigating diabetic complications by targeting the polyol pathway with minimal off-target effects on ALR1's detoxification functions.
Q4: What is a good starting concentration for this compound in my cell culture experiment?
A good starting point for determining the optimal concentration of this compound is to test a range of concentrations centered around its known IC50 value for the target enzyme, ALR2 (0.98 µM).[7] A typical approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This will help to identify the concentration range where the desired biological effect is observed without inducing significant cytotoxicity.
Q5: How should I prepare and store this compound?
For another inhibitor from the same class, Aldose reductase-IN-1, it is recommended to dissolve the compound in a suitable solvent like DMSO to prepare a concentrated stock solution.[9] Once prepared, the stock solution should be stored in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[9] To improve solubility, gentle warming to 37°C and sonication can be employed.[9] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the effective concentration of this compound for inhibiting AR activity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Reagents for assessing the desired biological endpoint (e.g., cell viability assay kit, ELISA kit for a downstream marker)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and stabilize overnight.
-
Preparation of Inhibitor Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assessment of Biological Endpoint: At the end of the incubation period, assess the chosen biological endpoint. This could be:
-
Cell Viability: Using an MTT, WST-1, or CellTiter-Glo assay to determine the effect on cell proliferation.
-
Biomarker Analysis: Measuring the level of a downstream marker of AR activity (e.g., sorbitol levels, expression of inflammatory cytokines) using ELISA or other appropriate methods.
-
-
Data Analysis: Plot the results as a dose-response curve with the inhibitor concentration on the x-axis and the measured biological response on the y-axis. From this curve, you can determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic potential of this compound in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay, or a viability assay like MTT)
-
Positive control for cytotoxicity (e.g., staurosporine or doxorubicin)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Preparation of Inhibitor and Control Dilutions: Prepare a serial dilution of this compound as in Protocol 1, covering a broad concentration range. Also, prepare dilutions of a known cytotoxic agent to serve as a positive control, and a vehicle control (DMSO).
-
Treatment: Replace the medium with the prepared dilutions of the inhibitor, positive control, and vehicle control.
-
Incubation: Incubate the plate for a standard duration, typically 24 or 48 hours.
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions. For an LDH assay, this will involve measuring the amount of lactate dehydrogenase released into the medium from damaged cells. For a viability assay, it will measure the metabolic activity of the remaining viable cells.
-
Data Analysis: Calculate the percentage of cytotoxicity or the percentage of viable cells for each concentration of this compound. Plot the results to generate a cytotoxicity curve and determine the CC50 (half-maximal cytotoxic concentration).
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Efficacious Concentrations
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a cytotoxicity assay (Protocol 2) to determine the CC50. Use concentrations well below the CC50 for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest solvent concentration used. |
| Inhibitor is unstable in the culture medium. | Prepare fresh dilutions of the inhibitor for each experiment. Consult the manufacturer's data sheet for stability information. |
| Off-target effects of the inhibitor. | This is a known challenge with some AR inhibitors.[10] Consider using a lower concentration for a longer duration or exploring alternative inhibitors with a different chemical structure. |
Issue 2: No or Low Inhibitory Effect Observed
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Re-evaluate your dose-response experiment (Protocol 1). Test a higher range of concentrations. |
| The chosen biological endpoint is not sensitive to AR inhibition. | Select a more direct and sensitive readout of AR activity, such as measuring intracellular sorbitol levels. |
| The cell line has low expression or activity of Aldose Reductase. | Confirm the expression of Aldose Reductase (AKR1B1) in your cell line using techniques like Western blotting or qPCR. |
| Inhibitor has poor cell permeability. | While not specifically known for this compound, this can be an issue for some small molecules. Consider extending the incubation time. |
| Incorrect preparation or degradation of the inhibitor. | Prepare fresh stock solutions and dilutions. Store the stock solution properly in aliquots at -20°C or -80°C.[9] |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent inhibitor preparation. | Prepare a large batch of the stock solution and aliquot it to minimize variability between experiments. |
| Fluctuations in incubator conditions (temperature, CO2). | Regularly calibrate and monitor your incubator to ensure a stable environment. |
| Pipetting errors. | Use calibrated pipettes and careful technique, especially when preparing serial dilutions. |
Visualizations
Caption: Aldose Reductase signaling pathway under hyperglycemic conditions.
Caption: Workflow for determining optimal inhibitor concentration.
Caption: Troubleshooting decision tree for inhibitor experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldose Reductase Inhibitor - Zopolrestat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aldose Reductase inhibitor, Zopolrestat. This guide focuses on understanding and mitigating potential off-target effects, particularly the inhibition of Aldehyde Reductase.
Frequently Asked Questions (FAQs)
Q1: What is Zopolrestat and what is its primary target?
A1: Zopolrestat is a potent, orally active small molecule inhibitor of the enzyme Aldose Reductase (AR).[1][2] Its primary therapeutic aim is to prevent complications associated with diabetes mellitus by blocking the polyol pathway.[3]
Q2: What is the known primary off-target of Zopolrestat?
A2: The primary known off-target of Zopolrestat is Aldehyde Reductase (ALR1), an enzyme that shares structural similarity with Aldose Reductase.[4] This off-target inhibition is a critical consideration during experimental design and data interpretation.
Q3: What are the potential consequences of off-target inhibition of Aldehyde Reductase?
A3: Aldehyde Reductase plays a crucial role in the detoxification of various endogenous and exogenous aldehydes. Inhibition of this enzyme can lead to the accumulation of toxic aldehydes, potentially causing cellular damage and contributing to side effects such as hepatotoxicity (liver damage), which was a concern raised during the clinical development of some Aldose Reductase inhibitors.[5]
Q4: How can I assess the selectivity of Zopolrestat in my experimental system?
A4: Several methods can be employed to assess the selectivity of Zopolrestat. A preliminary assessment can be made by comparing the IC50 values for the on-target and off-target enzymes. For a more comprehensive analysis in a biological context, techniques such as kinome profiling (for kinase off-targets, though less relevant here), cellular thermal shift assays (CETSA), and whole-cell lysate activity assays comparing the inhibition of both Aldose Reductase and Aldehyde Reductase are recommended.
Q5: Are there strategies to minimize the off-target effects of Zopolrestat in my experiments?
A5: Yes, several strategies can be employed. Using the lowest effective concentration of Zopolrestat that still provides significant inhibition of Aldose Reductase can help minimize off-target effects. Additionally, employing a structurally different Aldose Reductase inhibitor with a better selectivity profile as a control can help differentiate on-target from off-target effects. Finally, genetic approaches like siRNA or CRISPR-Cas9 to knockdown Aldehyde Reductase can help elucidate the specific contributions of each enzyme to the observed phenotype.
Troubleshooting Guides
Problem 1: Unexpected or contradictory results in cellular assays.
Possible Cause: Off-target effects due to the inhibition of Aldehyde Reductase.
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that Zopolrestat is inhibiting Aldose Reductase in your cellular system. This can be done by measuring the accumulation of sorbitol, the product of Aldose Reductase activity, in response to high glucose levels. A successful inhibition should lead to a decrease in sorbitol levels.
-
Assess Off-Target Activity: Measure the activity of Aldehyde Reductase in your cell lysates in the presence and absence of Zopolrestat. A significant decrease in Aldehyde Reductase activity would indicate an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for both on-target and off-target effects. If the off-target effects occur at concentrations significantly higher than those required for on-target inhibition, you may be able to find a therapeutic window for your experiments.
-
Use a More Selective Inhibitor: As a control, use an Aldose Reductase inhibitor with a known higher selectivity for Aldose Reductase over Aldehyde Reductase. If the unexpected phenotype is not observed with the more selective inhibitor, it is likely due to the off-target effect of Zopolrestat.
-
Genetic Controls: Use siRNA or CRISPR-Cas9 to specifically knockdown Aldehyde Reductase. If the phenotype observed with Zopolrestat is mimicked by the knockdown of Aldehyde Reductase, it confirms the off-target effect.
Problem 2: Observed cellular toxicity at concentrations intended for Aldose Reductase inhibition.
Possible Cause: Accumulation of toxic aldehydes due to the inhibition of Aldehyde Reductase.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a detailed cell viability assay (e.g., MTT, LDH release) with a range of Zopolrestat concentrations.
-
Measure Aldehyde Accumulation: Use analytical methods such as HPLC or mass spectrometry to measure the levels of known Aldehyde Reductase substrates (e.g., methylglyoxal, 4-hydroxynonenal) in your cell culture medium or lysates after treatment with Zopolrestat.
-
Rescue Experiment: Co-treat your cells with Zopolrestat and a cell-permeable antioxidant (e.g., N-acetylcysteine) to see if it can mitigate the observed toxicity. This can help determine if the toxicity is mediated by oxidative stress resulting from aldehyde accumulation.
-
Compare with Other Inhibitors: Test the toxicity of other Aldose Reductase inhibitors with different selectivity profiles.
Data Presentation
Table 1: In Vitro Inhibitory Potency of Zopolrestat
| Target Enzyme | IC50 (nM) | Reference |
| Aldose Reductase (AR) | 3.1 | [1][2][3] |
| Aldehyde Reductase (ALR1) | 27,000 | [4] |
Experimental Protocols
Protocol 1: Biochemical Assay for Aldose and Aldehyde Reductase Inhibition
Objective: To determine the IC50 values of Zopolrestat for both Aldose Reductase and Aldehyde Reductase.
Materials:
-
Recombinant human Aldose Reductase and Aldehyde Reductase
-
NADPH
-
DL-glyceraldehyde (substrate for Aldose Reductase)
-
Methylglyoxal (substrate for Aldehyde Reductase)
-
Zopolrestat
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of Zopolrestat in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH (final concentration ~0.1 mM), and the respective enzyme (Aldose Reductase or Aldehyde Reductase).
-
Add the diluted Zopolrestat or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde for Aldose Reductase, final concentration ~10 mM; or methylglyoxal for Aldehyde Reductase, final concentration ~1 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. This measures the rate of NADPH consumption.
-
Calculate the initial reaction rates for each concentration of Zopolrestat.
-
Plot the percentage of inhibition versus the logarithm of the Zopolrestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of Zopolrestat on downstream signaling pathways affected by Aldose Reductase inhibition.
Materials:
-
Cells of interest (e.g., retinal endothelial cells, Schwann cells)
-
High glucose and normal glucose culture medium
-
Zopolrestat
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells in normal or high glucose medium in the presence of various concentrations of Zopolrestat or vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like GAPDH.
Mandatory Visualization
Caption: Aldose Reductase Signaling in Hyperglycemia.
Caption: Workflow for Assessing Off-Target Effects.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 3. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Aldose reductase-IN-4 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aldose reductase-IN-4 in their experiments. The information is tailored to address common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known IC50 values?
This compound (CAS No: 2446136-17-8) is an inhibitor of Aldose Reductase (AR). It has been reported to have an IC50 of 0.98 µM for human Aldose Reductase 2 (ALR2) and an IC50 of 11.70 µM for Aldehyde Reductase 1 (ALR1)[1][2]. This indicates a degree of selectivity for ALR2 over ALR1.
Q2: What is the mechanism of action of Aldose Reductase?
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3][4] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. Aldose reductase also reduces a variety of other aldehydes, including those generated during lipid peroxidation, giving it a role in detoxification.[5]
Q3: Why is selectivity against Aldehyde Reductase 1 (ALR1) important?
While ALR2 is a key target for mitigating diabetic complications, ALR1 plays a crucial role in detoxifying reactive aldehydes.[1] Non-selective inhibition of ALR1 could lead to off-target effects and cellular toxicity. Therefore, assessing the selectivity of an inhibitor like this compound is a critical step in experimental design.
Q4: What are the essential controls for an Aldose Reductase inhibition assay?
To ensure the validity of your experimental results, the following controls are essential:
-
No-Inhibitor Control: Contains the enzyme, substrate, and cofactor (NADPH) to measure the maximum enzyme activity.
-
No-Enzyme Control: Contains the substrate, cofactor, and inhibitor to check for any non-enzymatic reaction or interference from the inhibitor itself.
-
Positive Control Inhibitor: A well-characterized AR inhibitor (e.g., Epalrestat) to validate the assay system.
-
Vehicle Control: Contains the enzyme, substrate, cofactor, and the solvent used to dissolve the inhibitor (e.g., DMSO) to account for any effects of the solvent on enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | Inhibitor Insolubility: this compound may have precipitated out of solution. | - Visually inspect the solution for any precipitate. - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the assay buffer. - Consider using a small percentage of a co-solvent in the final assay mixture, but be sure to include a vehicle control. |
| Incorrect Inhibitor Concentration: Errors in dilution calculations. | - Double-check all dilution calculations. - Prepare a fresh dilution series from a new stock solution. | |
| Degraded Inhibitor: The compound may have degraded due to improper storage. | - Store this compound according to the manufacturer's instructions, typically at -20°C. - Prepare fresh working solutions for each experiment. | |
| Inactive Enzyme: The Aldose Reductase enzyme may have lost its activity. | - Use a fresh aliquot of the enzyme. - Verify the enzyme activity using a no-inhibitor control and a positive control inhibitor. | |
| High Background Signal | Non-enzymatic NADPH Oxidation: The substrate or other components may be causing the oxidation of NADPH. | - Run a no-enzyme control to measure the rate of non-enzymatic NADPH oxidation. - Subtract the background rate from the rates of the enzymatic reactions. |
| Assay Plate Interference: The plate material may interfere with the absorbance reading. | - Use UV-transparent, flat-bottom plates for spectrophotometric assays. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps. |
| Inconsistent Incubation Times: Variation in the pre-incubation or reaction times. | - Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. - Ensure all wells are incubated for the same duration. | |
| Temperature Fluctuations: Inconsistent temperature during the assay. | - Use a temperature-controlled plate reader or water bath to maintain a constant temperature. |
Experimental Protocols
Aldose Reductase Inhibition Assay (General Protocol)
This is a general spectrophotometric protocol for determining the IC50 of an Aldose Reductase inhibitor by measuring the decrease in NADPH absorbance at 340 nm. This protocol should be optimized for your specific experimental conditions and for this compound.
Materials:
-
Recombinant Human Aldose Reductase (ALR2)
-
NADPH
-
DL-Glyceraldehyde (or other suitable substrate)
-
This compound
-
Positive Control Inhibitor (e.g., Epalrestat)
-
Assay Buffer (e.g., 0.067 M Phosphate buffer, pH 6.2)
-
96-well, UV-transparent, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.
-
Prepare working solutions of NADPH and DL-Glyceraldehyde in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Test Wells: 10 µL of each this compound dilution.
-
No-Inhibitor Control: 10 µL of assay buffer with the same concentration of DMSO as the test wells.
-
Positive Control: 10 µL of the positive control inhibitor.
-
No-Enzyme Control: 10 µL of this compound at the highest concentration.
-
-
Add 170 µL of a master mix containing the assay buffer and Aldose Reductase enzyme to all wells except the no-enzyme control. To the no-enzyme control wells, add 170 µL of the master mix without the enzyme.
-
Add 10 µL of NADPH solution to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 10 µL of the DL-Glyceraldehyde solution to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) | Selectivity (ALR1/ALR2) | Reference |
| This compound | 11.70 | 0.98 | ~12 | [1][2] |
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
Technisches Support-Center: Verbesserung der Bioverfügbarkeit von Aldose-Reduktase-IN-4 in Tiermodellen
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine umfassende Anleitung zur Verbesserung der Bioverfügbarkeit des Aldose-Reduktase-Inhibitors Aldose-Reduktase-IN-4 (auch bekannt als Caficrestat) in tierexperimentellen Studien. Es werden häufig auftretende Probleme behandelt, detaillierte Versuchsprotokolle vorgestellt und häufig gestellte Fragen (FAQs) beantwortet.
Häufig gestellte Fragen (FAQs)
F1: Was ist Aldose-Reduktase-IN-4 und warum ist seine Bioverfügbarkeit eine Herausforderung?
Aldose-Reduktase-IN-4 ist ein potenter und selektiver Inhibitor des Enzyms Aldose-Reduktase. Dieses Enzym ist ein Schlüsselenzym im Polyolweg, einem Stoffwechselweg, der bei erhöhten Glukosespiegeln, wie sie bei Diabetes mellitus auftreten, an der Entstehung von diabetischen Spätkomplikationen beteiligt ist.[1][2][3][4] Die Hemmung der Aldose-Reduktase ist daher ein vielversprechender therapeutischer Ansatz.[1][2][3] Aldose-Reduktase-IN-4 weist jedoch eine geringe wässrige Löslichkeit auf, was zu einer schlechten und variablen oralen Bioverfügbarkeit in Tiermodellen führen kann.[5][6] Dies erschwert die Durchführung von präklinischen pharmakodynamischen und toxikologischen Studien.
F2: Welche allgemeinen Strategien gibt es zur Verbesserung der oralen Bioverfügbarkeit von schwerlöslichen Wirkstoffen wie Aldose-Reduktase-IN-4?
Zur Verbesserung der oralen Bioverfügbarkeit von schwerlöslichen Wirkstoffen gibt es mehrere etablierte Strategien:
-
Partikelgrößenreduzierung: Durch Mikronisierung oder Nanomahlung wird die Oberfläche des Wirkstoffs vergrößert, was zu einer schnelleren Auflösung führt.[7]
-
Feste Dispersionen: Der Wirkstoff wird in einer hochlöslichen, inerten Trägermatrix dispergiert, um die Benetzbarkeit und Auflösungsgeschwindigkeit zu verbessern.[8][9][10][11][12]
-
Formulierungen auf Nanopartikelbasis: Die Verkapselung des Wirkstoffs in Nanopartikel wie Lipid-Nanopartikel oder polymere Nanopartikel kann die Löslichkeit und Permeabilität verbessern.
-
Co-Verabreichung mit Absorptionsverstärkern: Bestimmte Hilfsstoffe können die Permeabilität der Darmwand vorübergehend erhöhen.
-
Strukturelle Modifikation (Prodrugs): Die chemische Modifikation des Wirkstoffs in ein löslicheres Prodrug, das im Körper in die aktive Form umgewandelt wird.
F3: Welche tierexperimentellen Modelle werden typischerweise für die Untersuchung der Bioverfügbarkeit von Aldose-Reduktase-Inhibitoren verwendet?
Für pharmakokinetische Studien von Aldose-Reduktase-Inhibitoren werden häufig Ratten und Hunde eingesetzt.[5][13][14][15][16][17][18][19][20][21][22] Nagetiermodelle wie Ratten sind kostengünstig und eignen sich gut für erste Screening-Untersuchungen.[15][18][19] Hundemodelle werden oft in späteren präklinischen Phasen verwendet, da ihre gastrointestinale Physiologie in einigen Aspekten der des Menschen ähnlicher ist.[13][14][17][20][22]
Leitfäden zur Fehlerbehebung
Nachfolgend finden Sie Lösungen für spezifische Probleme, die bei der Arbeit mit Aldose-Reduktase-IN-4 in Tiermodellen auftreten können.
Problem 1: Geringe und variable orale Exposition im Tiermodell
-
Mögliche Ursache: Geringe wässrige Löslichkeit von Aldose-Reduktase-IN-4.
-
Lösungsansatz 1: Formulierung als feste Dispersion.
-
Lösungsansatz 2: Herstellung einer Nanosuspension.
-
Rationale: Die Verringerung der Partikelgröße auf den Nanometerbereich vergrößert die Oberfläche drastisch und verbessert die Löslichkeit.
-
Protokoll: Siehe Abschnitt "Experimentelle Protokolle".
-
-
Lösungsansatz 3: Verwendung von Co-Lösungsmitteln und Tensiden in der Formulierung.
-
Rationale: Diese Hilfsstoffe können die Löslichkeit des Wirkstoffs in der Dosislösung erhöhen.
-
Beispiel: Eine Formulierung aus Polyethylenglykol (PEG) 400, Propylenglykol und Wasser.
-
Problem 2: Verdacht auf geringe Permeabilität durch die Darmwand
-
Mögliche Ursache: Trotz verbesserter Löslichkeit ist die Permeation durch die intestinale Membran limitiert.
-
Lösungsansatz 1: Co-Verabreichung mit Permeationsverstärkern.
-
Rationale: Substanzen wie bestimmte Fettsäuren oder Tenside können die intestinale Permeabilität vorübergehend erhöhen.
-
Vorsicht: Die Sicherheit und Verträglichkeit von Permeationsverstärkern müssen sorgfältig geprüft werden.
-
-
Lösungsansatz 2: Lipidbasierte Formulierungen.
-
Rationale: Formulierungen wie selbstemulgierende Wirkstofffreisetzungssysteme (SEDDS) können den lymphatischen Transportweg nutzen und so den First-Pass-Metabolismus in der Leber umgehen.
-
Problem 3: Hoher First-Pass-Metabolismus in der Leber
-
Mögliche Ursache: Aldose-Reduktase-IN-4 wird nach der Absorption im Darm in der Leber stark verstoffwechselt, bevor es den systemischen Kreislauf erreicht.
-
Lösungsansatz 1: Nanopartikel-basierte Systeme zur gezielten Freisetzung.
-
Rationale: Bestimmte Nanopartikel können so gestaltet werden, dass sie den Wirkstoff gezielt an seinen Wirkort bringen und den First-Pass-Effekt reduzieren.
-
-
Lösungsansatz 2: Untersuchung alternativer Verabreichungswege.
-
Rationale: Die subkutane oder intravenöse Verabreichung umgeht den First-Pass-Metabolismus und kann als Referenz für die absolute Bioverfügbarkeit dienen.
-
Quantitative Daten zur Bioverfügbarkeit von Aldose-Reduktase-Inhibitoren
Da spezifische publizierte präklinische pharmakokinetische Daten für Aldose-Reduktase-IN-4 (Caficrestat) begrenzt sind, werden hier repräsentative Daten für andere Aldose-Reduktase-Inhibitoren in Tiermodellen als Referenz dargestellt. Diese Werte können als Anhaltspunkt für das erwartete pharmakokinetische Profil von Aldose-Reduktase-IN-4 dienen.
Tabelle 1: Pharmakokinetische Parameter ausgewählter Aldose-Reduktase-Inhibitoren in Ratten
| Wirkstoff | Dosis (mg/kg) | Verabreichungsweg | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Orale Bioverfügbarkeit (%) |
| Zenarestat | 10 | Oral | 1.800 | 2,0 | 15.300 | Nicht berichtet |
| Tolrestat | 150 | Oral | Nicht berichtet | 4,0 - 8,0 | Nicht berichtet | Nicht berichtet |
| Fidarestat | 16 | Oral | Nicht berichtet | Nicht berichtet | Nicht berichtet | Nicht berichtet |
Hinweis: Die Daten stammen aus verschiedenen Studien und dienen nur zu Vergleichszwecken. Die genauen Werte können je nach Formulierung und tierexperimentellem Aufbau variieren.
Tabelle 2: Pharmakokinetische Parameter ausgewählter Aldose-Reduktase-Inhibitoren in Hunden
| Wirkstoff | Dosis (mg/kg) | Verabreichungsweg | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Orale Bioverfügbarkeit (%) |
| AL01576 | 10 | Oral | 3.400 | 2,0 | 24.000 | 80 |
| AL01567 | 10 | Oral | 4.500 | 1,0 | 18.000 | 90 |
Hinweis: Diese Daten sind repräsentativ für Aldose-Reduktase-Inhibitoren und nicht spezifisch für Aldose-Reduktase-IN-4.
Experimentelle Protokolle
Protokoll 1: Herstellung einer festen Dispersion von Aldose-Reduktase-IN-4 mittels Lösungsmittelevaporation
-
Materialien: Aldose-Reduktase-IN-4, Polyvinylpyrrolidon K30 (PVP K30), Methanol, Rotationsverdampfer, Vakuumofen, Mörser und Stößel, Sieb.
-
Durchführung:
-
Wägen Sie Aldose-Reduktase-IN-4 und PVP K30 in einem gewünschten Gewichtsverhältnis (z. B. 1:1, 1:2, 1:4) genau ab.
-
Lösen Sie beide Komponenten in einer minimalen Menge Methanol in einem Rundkolben vollständig auf.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer bei 40 °C bis zur Bildung eines trockenen Films.
-
Trocknen Sie den festen Rückstand für 24 Stunden im Vakuumofen bei 40 °C, um restliches Lösungsmittel zu entfernen.
-
Pulverisieren Sie die getrocknete feste Dispersion mit Mörser und Stößel.
-
Sieben Sie das Pulver, um eine einheitliche Partikelgröße zu erhalten.
-
Charakterisieren Sie die feste Dispersion mittels Differential-Scanning-Kalorimetrie (DSC) und Röntgenpulverdiffraktometrie (XRD), um die amorphe Natur zu bestätigen.
-
Führen Sie In-vitro-Auflösungsstudien durch, um die verbesserte Auflösungsrate im Vergleich zum reinen Wirkstoff zu bewerten.
-
Protokoll 2: Formulierung von Aldose-Reduktase-IN-4 als Nanosuspension mittels Nassmahlung
-
Materialien: Aldose-Reduktase-IN-4, Stabilisator (z. B. Poloxamer 188 oder Hydroxypropylmethylcellulose), gereinigtes Wasser, Hochdruckhomogenisator oder Perlmühle.
-
Durchführung:
-
Dispergieren Sie eine definierte Menge Aldose-Reduktase-IN-4 in einer wässrigen Lösung des Stabilisators.
-
Zerkleinern Sie die grobe Suspension mittels Nassmahlung in einer Perlmühle oder durch wiederholte Zyklen in einem Hochdruckhomogenisator.
-
Überwachen Sie die Partikelgrößenverteilung mittels dynamischer Lichtstreuung (DLS), bis die gewünschte Partikelgröße im Nanometerbereich erreicht ist.
-
Charakterisieren Sie die Nanosuspension hinsichtlich Partikelgröße, Zetapotenzial und Wirkstoffgehalt.
-
Führen Sie eine In-vivo-Studie an Ratten durch, um die Bioverfügbarkeit der Nanosuspension im Vergleich zu einer einfachen Suspension des Wirkstoffs zu bestimmen.
-
Visualisierungen
Abbildung 1: Vereinfachtes Schema des Polyolwegs und des Wirkmechanismus von Aldose-Reduktase-IN-4.
Abbildung 2: Experimenteller Arbeitsablauf zur Verbesserung und Bewertung der Bioverfügbarkeit.
Abbildung 3: Logischer Leitfaden zur Fehlerbehebung bei geringer oraler Bioverfügbarkeit.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckgroup.com [merckgroup.com]
- 5. Interspecies comparison of the pharmacokinetics of aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Formulation Development and In-Vivo Evaluation of Atorvastatin Calcium Solid Dispersion in Streptozotocin Induced Diabetic Mice [scirp.org]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. toolify.ai [toolify.ai]
- 10. Caficrestat by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 11. Pharmacokinetics of zenarestat, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applied Therapeutics to Present Baseline Data on the Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at the 2023 Annual Meeting of the American Diabetes Association | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 18. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of maximum drug concentration and area under the time-concentration curve between humans and animals for oral and intravenous investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of the aldose reductase inhibitor tolrestat: studies in healthy young and elderly male and female subjects and in subjects with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
Aldose reductase-IN-4 data interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldose Reductase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS No. 2446136-17-8) is an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] This pathway is implicated in the development of diabetic complications.[2] Aldose reductase catalyzes the reduction of glucose to sorbitol, and under hyperglycemic conditions, the increased flux through this pathway can lead to cellular damage.[2][3] this compound is a selective inhibitor of Aldose Reductase 2 (ALR2) over Aldehyde Reductase 1 (ALR1).[1]
Q2: What are the known IC50 values for this compound?
A2: The reported IC50 values for this compound are:
This demonstrates a greater than 10-fold selectivity for ALR2.
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM. For optimal stability, it is recommended to store the compound as a solid at -20°C. Once reconstituted in DMSO, it should be stored at -80°C to minimize degradation.
Q4: What are the key signaling pathways affected by aldose reductase that can be studied using this compound?
A4: Aldose reductase is a critical enzyme in the Polyol Pathway . Its activity is also linked to the activation of Protein Kinase C (PKC) and the Nuclear Factor-kappa B (NF-κB) signaling pathways, primarily through the generation of oxidative stress.[4][5][6][7] Inhibition of aldose reductase with compounds like this compound can be used to investigate the roles of these pathways in various pathological conditions, particularly diabetic complications.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2446136-17-8 |
| Molecular Formula | C₁₄H₁₀FNO₃S |
| Molecular Weight | 291.30 g/mol |
| Solubility | 10 mM in DMSO |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[1] |
| Aldose Reductase 2 (ALR2) | 0.98[1] |
Experimental Protocols
Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the inhibitory activity of compounds against aldose reductase.
Materials:
-
Recombinant Human Aldose Reductase (rhAR)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate Buffer (0.067 M, pH 6.2)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
Dilute the rhAR enzyme in phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.
-
Add the desired concentration of this compound (or DMSO for the control).
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a short period.
-
-
Initiate Reaction:
-
Start the reaction by adding the DL-glyceraldehyde solution to the cuvette.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition by comparing the velocity of the reaction with the inhibitor to the control (DMSO only).
-
Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Degraded NADPH or substrate. | 1. Use a fresh aliquot of enzyme; ensure proper storage. 2. Verify the pH of the buffer. 3. Prepare fresh NADPH and substrate solutions. |
| High Background Signal | 1. Contamination of reagents. 2. Non-enzymatic oxidation of NADPH. | 1. Use high-purity reagents and water. 2. Run a control reaction without the enzyme to assess non-enzymatic NADPH oxidation. |
| Inconsistent Results | 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate dispensing. 2. Maintain a constant temperature throughout the assay. 3. Gently mix the reaction components thoroughly before starting the measurement. |
| Inhibitor Precipitation | 1. Poor solubility of this compound at the tested concentration. | 1. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. If precipitation persists, lower the inhibitor concentration. |
| Unexpected IC50 Value | 1. Incorrect enzyme or substrate concentration. 2. Off-target effects of the inhibitor. | 1. Verify the concentrations of all reagents. 2. Consider the selectivity profile of this compound (see Table 2) and potential interactions with other components in the assay. |
Visualizations
Caption: Workflow for an Aldose Reductase Inhibition Assay.
Caption: The Polyol Pathway and the site of action for this compound.
Caption: Aldose Reductase-mediated signaling leading to inflammation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Relationship between aldose reductase enzyme and the signaling pathway of protein kinase C in an in vitro diabetic retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Aldose Reductase Inhibitors: Aldose Reductase-IN-4 vs. Sorbinil
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two aldose reductase inhibitors: Aldose reductase-IN-4 and the well-established compound, Sorbinil. This analysis is based on available experimental data to inform preclinical research and development.
Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, its overactivity is implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of ALR2 is a key therapeutic strategy. This guide focuses on the in vitro inhibitory profiles of this compound and Sorbinil against ALR2 and the closely related aldehyde reductase (ALR1), highlighting their potency and selectivity.
Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of this compound and Sorbinil has been evaluated by determining their half-maximal inhibitory concentrations (IC50). The following tables summarize the available data.
Table 1: IC50 Values for Aldose Reductase (ALR2) Inhibition
| Compound | IC50 (µM) | Substrate | Enzyme Source |
| This compound | 0.98 | Not Specified | Not Specified |
| Sorbinil | 0.4 - 1.4 | Glucose | Bovine Lens[1] |
| Sorbinil | ~100 | 4-Nitrobenzaldehyde | Bovine Lens[1] |
| Sorbinil | 0.26 - 0.28 | DL-Glyceraldehyde | Not Specified[2] |
Table 2: IC50 Values for Aldehyde Reductase (ALR1) Inhibition and Selectivity
| Compound | IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| This compound | 11.70 | 11.94 |
| Sorbinil | Not specified in detail | Not specified in detail |
Note: A higher selectivity index indicates greater selectivity for ALR2 over ALR1.
The Polyol Pathway and the Role of Aldose Reductase
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic stress and increased susceptibility to oxidative damage in tissues, contributing to diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols
The determination of in vitro aldose reductase inhibitory activity is crucial for evaluating potential therapeutic agents. A generalized experimental workflow is outlined below.
In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase. The activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Aldose reductase can be purified from various tissues, such as rat lens, bovine lens, or human recombinant sources.
-
Substrate: Common substrates include DL-glyceraldehyde or glucose.
-
Cofactor: NADPH is used as the essential cofactor for the enzymatic reaction.
2. Assay Procedure:
-
A reaction mixture is prepared containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
The test compound (e.g., this compound or Sorbinil) is added to the mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
3. Data Analysis:
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each concentration of the test compound is determined relative to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General Workflow for In Vitro Aldose Reductase Inhibition Assay.
Discussion of In Vitro Performance
Based on the available data, both this compound and Sorbinil are potent inhibitors of aldose reductase (ALR2) in vitro. The IC50 value for this compound (0.98 µM) falls within the range observed for Sorbinil when glucose is used as a substrate (0.4 - 1.4 µM).[1] It is important to note that the inhibitory potency of Sorbinil is highly dependent on the substrate used in the assay, with a significantly higher IC50 value observed with the artificial substrate 4-nitrobenzaldehyde.[1]
A critical aspect of aldose reductase inhibitors is their selectivity for ALR2 over the closely related aldehyde reductase (ALR1).[3][4] Inhibition of ALR1 can lead to off-target effects and potential toxicity.[3] this compound demonstrates a selectivity index of approximately 12-fold for ALR2 over ALR1. While detailed selectivity data for Sorbinil under directly comparable conditions were not available, the development of selective ALR2 inhibitors is a key focus in the field to minimize potential side effects.[3][5][6]
References
- 1. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Novel Compounds on Aldose Reductase (ALR2): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various compounds on Aldose Reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. The data presented here is intended to assist researchers in evaluating the potency and selectivity of potential therapeutic agents targeting ALR2. This document focuses on a potent and selective inhibitor, designated as "compound 3c", and compares its activity with other known inhibitors, including the commercially available drug Epalrestat and the natural phytocompounds Agnuside and Eupalitin-3-O-galactoside.
Data Presentation: Comparative Inhibitory Activity
The inhibitory efficacy of ALR2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for compound 3c and its alternatives against ALR2.
| Compound | Type | ALR2 IC50 Value | Selectivity over ALR1 |
| Compound 3c | Thiosemicarbazone Derivative | 1.42 µM[1][2] | Selective[1][2] |
| Epalrestat | Carboxylic Acid Derivative | 98 nM[3] | Non-selective |
| Agnuside | Phytocompound | 22.4 nM[3] | Information not available |
| Eupalitin-3-O-galactoside | Phytocompound | 27.3 nM[3] | Information not available |
Note: The selectivity of an inhibitor for ALR2 over the closely related enzyme Aldehyde Reductase (ALR1) is a critical factor, as non-selective inhibition can lead to undesirable side effects.[1][2] Compound 3c has been reported as a selective inhibitor of ALR2.[1][2]
Experimental Protocols
The determination of the inhibitory effect of the compounds on ALR2 activity is typically performed using a spectrophotometric enzyme inhibition assay.
ALR2 Enzyme Inhibition Assay
This in vitro assay measures the activity of ALR2 by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant or purified human ALR2 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., DL-glyceraldehyde)
-
Sodium phosphate buffer (pH 6.2 or 7.0)
-
Lithium sulfate
-
2-Mercaptoethanol
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, lithium sulfate, 2-mercaptoethanol, and the ALR2 enzyme preparation.[3]
-
Add various concentrations of the test inhibitor compound to the reaction mixture. A control reaction without the inhibitor should also be prepared.
-
Incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) and NADPH.[3]
-
Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode using a microplate reader or spectrophotometer.[3][4] The rate of decrease in absorbance is proportional to the ALR2 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
The polyol pathway is the metabolic pathway in which ALR2 is the first and rate-limiting enzyme.[5] Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol.[5]
Caption: The Polyol Pathway initiated by Aldose Reductase (ALR2).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the inhibitory potential of a compound against ALR2.
Caption: Workflow for ALR2 inhibitory activity assessment.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
Comparative Validation of Aldose Reductase-IN-4 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of Aldose Reductase Inhibitors
This guide provides a comparative analysis of Aldose reductase-IN-4 and other commercially available aldose reductase (AR) inhibitors. The information is intended to assist researchers in selecting the appropriate compounds for their studies in primary cell cultures, a critical step in the validation of potential therapeutics for diabetic complications. While direct validation data for this compound in primary cell cultures is not publicly available, this guide presents the existing enzymatic inhibition data and compares it with established inhibitors for which cellular data is available.
The Role of Aldose Reductase in Disease
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, which causes osmotic stress and subsequent cellular damage. This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these complications.
Aldose Reductase Signaling Pathway
The diagram below illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences.
Caption: The polyol pathway initiated by aldose reductase.
Comparative Inhibitor Performance
The following table summarizes the available inhibitory data for this compound and its alternatives. It is important to note the different experimental systems used for generating these values, which can influence the apparent potency of the inhibitors.
| Inhibitor | Target | IC50 | Experimental System | Reference |
| This compound | Aldehyde Reductase 2 (ALR2) | 0.98 µM | Purified Enzyme | [1][2] |
| Aldehyde Reductase 1 (ALR1) | 11.70 µM | Purified Enzyme | [1][2] | |
| Epalrestat | Aldose Reductase | Not specified | Bovine Aortic Endothelial Cells (in vitro model) | [3] |
| Sorbinil | Aldose Reductase | 3.1 µM | Isolated Cultured Rat Lens | [4] |
| Tolrestat | Aldose Reductase | 35 nM | Purified Bovine Lens Enzyme | [1][5] |
Note: A lower IC50 value indicates a higher potency of the inhibitor. The data for this compound is based on enzymatic assays, while the data for Sorbinil is from an organ culture model, which is more indicative of cellular activity. Epalrestat has been shown to be effective in a cell line model, though a specific IC50 was not provided in the cited study.
Experimental Protocol: Validation of Aldose Reductase Inhibitors in Primary Human Retinal Microvascular Endothelial Cells (HRMECs)
This protocol provides a framework for assessing the efficacy of aldose reductase inhibitors in a primary cell culture model relevant to diabetic retinopathy.
1. Cell Culture and Treatment:
-
Culture primary Human Retinal Microvascular Endothelial Cells (HRMECs) in appropriate endothelial cell growth medium.
-
Seed HRMECs in 96-well plates or other suitable culture vessels.
-
Once cells reach 80-90% confluency, replace the normal growth medium with a high-glucose medium (e.g., 30 mM D-glucose) to mimic hyperglycemic conditions. A control group with normal glucose medium (e.g., 5.5 mM D-glucose) should be included.
-
Treat the cells with a range of concentrations of the aldose reductase inhibitor (e.g., this compound) and a vehicle control. A known inhibitor like Epalrestat should be used as a positive control.
-
Incubate the cells for a predetermined period (e.g., 24-72 hours).
2. Measurement of Aldose Reductase Activity:
-
After the treatment period, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Measure aldose reductase activity in the cell lysates using a commercially available Aldose Reductase Activity Assay Kit or a spectrophotometric method.[6] This assay typically measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, which is a cofactor for the aldose reductase reaction.[6]
-
Normalize the aldose reductase activity to the protein concentration of the lysate.
3. Assessment of Cellular Endpoints:
-
Sorbitol Accumulation: Measure intracellular sorbitol levels using a sorbitol assay kit or by techniques like gas chromatography-mass spectrometry (GC-MS). A reduction in sorbitol accumulation in inhibitor-treated cells under high-glucose conditions indicates effective target engagement.
-
Oxidative Stress: Evaluate markers of oxidative stress, such as reactive oxygen species (ROS) production (e.g., using DCFDA-AM staining), and the expression of antioxidant enzymes.
-
Cell Viability and Apoptosis: Assess cell viability using assays like MTT or CellTiter-Glo®. Apoptosis can be measured by caspase-3/7 activity assays or flow cytometry using Annexin V staining.
-
Barrier Function (for endothelial cells): For HRMECs, assess the integrity of the endothelial barrier using transendothelial electrical resistance (TEER) measurements or permeability assays with fluorescently labeled dextrans.
Experimental Workflow Diagram
The following diagram outlines the key steps in the validation of an aldose reductase inhibitor in a primary cell culture model.
Caption: Workflow for validating AR inhibitors in primary cells.
Conclusion
While this compound shows promising inhibitory activity against the purified aldose reductase enzyme, its efficacy in a cellular context, particularly in primary cells, remains to be established. The provided experimental protocol offers a robust framework for such a validation. By comparing its performance against well-characterized inhibitors like Epalrestat, Sorbinil, and Tolrestat in a relevant primary cell model, researchers can gain crucial insights into the therapeutic potential of this compound for the treatment of diabetic complications. The selection of an appropriate inhibitor and a relevant primary cell model is paramount for the successful translation of preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.cn [abcam.cn]
- 3. Epalrestat increases glutathione, thioredoxin, and heme oxygenase-1 by stimulating Nrf2 pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 6. 亞旭生物科技 [abscience.com.tw]
Comparative Analysis of Aldose Reductase-IN-4 and Alternative Inhibitors: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for Aldose reductase-IN-4 and other commercially available aldose reductase inhibitors. The information presented herein is intended to assist researchers in evaluating the reproducibility of experimental results and selecting the most appropriate inhibitors for their studies. This document includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the aldose reductase signaling pathway and a typical experimental workflow.
Quantitative Data Summary
The inhibitory activity of this compound and its alternatives against aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.
| Inhibitor | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Enzyme Source | Notes |
| This compound | 0.98 [1] | 11.70 [1] | Not Specified | --- |
| Epalrestat | 0.01[2] - 0.26[2] | Not Specified | Rat Lens[2][3], Human Placenta[3] | Commercially available drug for diabetic neuropathy.[4][5] |
| Sorbinil | Not Specified | Not Specified | Human Brain, Placenta, Calf & Rat Lens[6] | Investigated for diabetic complications.[6] |
| Tolrestat | 0.035[7][8] | Not Specified | Bovine Lenses[8] | Withdrawn from the market due to liver toxicity.[9] |
| Zopolrestat | 0.0031[10][11][12] | Not Specified | Human Placenta[11] | Potent, orally active inhibitor.[10][11] |
| Fidarestat | Not Specified | Not Specified | Not Specified | Potent and specific inhibitor.[13] |
| Ranirestat | Not Specified | Not Specified | Not Specified | Stronger inhibitory activity than Epalrestat in some studies.[14] |
Experimental Protocols
Reproducibility of experimental results is critically dependent on the methodologies employed. Below are detailed protocols for common in vitro and cell-based assays used to evaluate aldose reductase inhibitors.
In Vitro Aldose Reductase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified aldose reductase.
Materials:
-
Purified recombinant human aldose reductase (or from another source, e.g., rat lens).
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Substrate: DL-Glyceraldehyde or Glucose.
-
Assay Buffer: e.g., 0.1 M sodium phosphate buffer, pH 6.2.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagents: Prepare working solutions of NADPH, substrate, and test compounds in the assay buffer. A typical final concentration for NADPH is 0.1-0.2 mM and for the substrate can range from 1 to 10 mM for glucose or be in the micromolar range for DL-glyceraldehyde.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epalrestat).
-
Add the purified aldose reductase enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Aldose Reductase Activity Assay (General Workflow)
This assay measures the ability of an inhibitor to reduce the accumulation of sorbitol in cells cultured under high glucose conditions, providing a more physiologically relevant assessment.
Materials:
-
A suitable cell line that expresses aldose reductase (e.g., human lens epithelial cells, retinal pericytes, or Schwann cells).
-
Cell culture medium (e.g., DMEM) with normal glucose (e.g., 5 mM) and high glucose (e.g., 30-50 mM).
-
Test compounds.
-
Lysis buffer to extract intracellular metabolites.
-
Sorbitol assay kit or a method to quantify intracellular sorbitol (e.g., LC-MS/MS).
-
Protein assay kit to normalize sorbitol levels to total protein content.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency in normal glucose medium.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specific period (e.g., 1-2 hours).
-
Replace the medium with high glucose medium containing the respective concentrations of the inhibitor and incubate for an extended period (e.g., 24-48 hours) to allow for sorbitol accumulation. Include control groups with normal glucose and high glucose without the inhibitor.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS to remove extracellular glucose.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
Sorbitol Quantification:
-
Measure the sorbitol concentration in the cell lysates using a commercially available kit or a validated analytical method.
-
-
Protein Quantification:
-
Measure the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration for each sample.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound relative to the high glucose control.
-
Determine the IC50 value for the inhibition of sorbitol accumulation.
-
Mandatory Visualizations
Aldose Reductase Signaling Pathway
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to the pathogenesis of diabetic complications.
Caption: The Aldose Reductase signaling pathway.
Experimental Workflow for Aldose Reductase Inhibitor Screening
The diagram below outlines a typical workflow for the screening and evaluation of potential aldose reductase inhibitors.
Caption: A typical experimental workflow for ARI screening.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Epalrestat - Cayman Chemical [bioscience.co.uk]
- 3. Epalrestat - Focus Biomolecules [mayflowerbio.com]
- 4. Epalrestat - Wikipedia [en.wikipedia.org]
- 5. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorbinil - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolrestat - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 13. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ranirestat has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Aldose reductase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and safety information for the handling and disposal of Aldose reductase-IN-4, a potent inhibitor of aldose reductase. Adherence to these guidelines is essential to ensure laboratory safety and proper environmental stewardship.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | IC50 (μM) |
| Aldehyde Reductase 1 (ALR1) | 11.70[1][2] |
| Aldehyde Reductase 2 (ALR2) | 0.98[1][2] |
Proper Disposal Procedures
As this compound is intended for research use only, its chemical, physical, and toxicological properties have not been fully investigated.[3] Therefore, it must be handled and disposed of as a potentially hazardous chemical. The following step-by-step procedure outlines the recommended disposal plan.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 2446136-17-8
-
An approximate concentration and volume of the waste
-
The date the waste was first added to the container
Step 4: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is recommended to mitigate spills.
Step 5: Final Disposal
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Aldose Reductase Inhibition Assay
This section details a common methodology for assessing the inhibitory activity of compounds like this compound.
Materials:
-
Aldose reductase (rat lens or recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer
-
Test compound (this compound)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compound in the appropriate buffer.
-
Enzyme Preparation: Prepare a suitable dilution of the aldose reductase enzyme in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Aldose reductase enzyme solution
-
NADPH solution
-
Test compound solution (at various concentrations)
-
-
Initiate Reaction: Add the DL-glyceraldehyde substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH by aldose reductase.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Aldose Reductase Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway, which is initiated by aldose reductase, and a typical experimental workflow for screening aldose reductase inhibitors.
References
Essential Safety and Operational Guide for Handling Aldose reductase-IN-4
This document provides immediate safety, handling, and disposal protocols for Aldose reductase-IN-4, a potent inhibitor of aldose reductase. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and mitigate potential hazards.
Compound Identification and Properties
A summary of the known physical and chemical properties of this compound is provided below. As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care, assuming it is potentially hazardous.
| Property | Value |
| IUPAC Name | 1-[(4-fluoro-2-hydroxyphenyl)sulfonyl]-1H-indole |
| Molecular Formula | C₁₄H₁₀FNO₃S |
| Molecular Weight | 291.3 g/mol [1][2] |
| CAS Number | 2446136-17-8[1][2] |
| Appearance | Solid (presumed) |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions.[1][4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness). Consider double gloving.[5][6] | To prevent skin contact with the compound.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6][7] | To protect eyes from splashes and airborne particles. |
| Body Protection | A lab coat is required in all wet laboratories.[8] Flame-retardant lab coat is recommended if flammable solvents are used. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. If aerosols may be generated, use a NIOSH-approved respirator. | To prevent inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes.[6][7] | To protect feet from spills and falling objects. |
Handling and Operational Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
3.1. Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.[9]
3.2. Safe Handling Practices
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10]
-
Avoid Inhalation and Ingestion: Do not breathe dust or vapor. Do not eat, drink, or smoke in the laboratory.[9][10]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the creation of dust or aerosols.
3.3. First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of in a designated hazardous waste container. Do not launder contaminated lab coats with personal clothing. |
| Solutions | Collect in a labeled hazardous waste container for chemical waste. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.fr [fishersci.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
